Phenyl 3-ethoxy-3-iminopropionate
Description
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Properties
CAS No. |
19282-87-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI Key |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Other CAS No. |
19282-87-2 |
Origin of Product |
United States |
Advanced Synthetic Applications and Physicochemical Profiling of Phenyl 3-ethoxy-3-iminopropionate
Executive Summary
In the realm of advanced heterocyclic synthesis and rational drug design, polyfunctional building blocks are paramount. Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2), also known systematically as phenyl 3-ethoxy-3-iminopropanoate, is a highly versatile, bifunctional malonimidate derivative [1]. Featuring an electrophilic imidate core, a nucleophilic active methylene bridge, and a cleavable phenyl ester moiety, this compound serves as a critical linchpin in the modular assembly of complex N-heterocycles, including pyrimidines, 1,2,4-triazines, and oxazolines.
This whitepaper provides an in-depth technical evaluation of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows. By understanding the causality behind its reactivity profiles, drug development professionals can leverage this intermediate to bypass traditional synthetic bottlenecks.
Physicochemical Profiling & Structural Dynamics
Phenyl 3-ethoxy-3-iminopropionate is typically handled either as a free base (a low-melting solid/oil) or, more stably, as its hydrochloride salt. Its structure—a malonic acid half-ester, half-imidate—dictates its high reactivity. The phenyl ester acts as an excellent leaving group during intramolecular cyclizations, while the ethoxy-imine provides a prime site for nucleophilic attack by amidines or hydrazines [2].
Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters required for reaction design and analytical tracking [1].
| Property | Value / Description |
| IUPAC Name | Phenyl 3-ethoxy-3-iminopropanoate |
| CAS Registry Number | 19282-87-2 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.226 g/mol |
| Boiling Point (Predicted) | 290.5 °C at 760 mmHg |
| Melting Point | 74 °C |
| Density | 1.1 g/cm³ |
| Flash Point | 129.5 °C |
| Topological Polar Surface Area (TPSA) | 59.4 Ų |
| LogP (Predicted) | 1.68 |
| Canonical SMILES | CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Mechanistic Reactivity Pathways
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic node. Its utility stems from three orthogonal reactive sites:
-
The Imidate Carbon (Electrophilic): Susceptible to attack by primary amines, hydrazines, and amidines. This is the primary vector for initiating cyclocondensation.
-
The Active Methylene (Nucleophilic): The protons flanked by the imine and ester carbonyls are highly acidic. This site readily undergoes Knoevenagel condensations or couples with diazonium salts to form hydrazones—a critical step in the synthesis of 6-azapteridines and 1,2,4-triazines [3].
-
The Phenyl Ester (Acyl Transfer): Phenoxide is a superior leaving group compared to alkoxides (like ethoxide). In cyclization cascades, the phenyl ester ensures that ring closure occurs rapidly and irreversibly, preventing the formation of thermodynamic dead-ends.
Figure 1: Orthogonal reactivity pathways of Phenyl 3-ethoxy-3-iminopropionate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls are embedded within the steps to verify causality and success before advancing.
Protocol A: Synthesis of Phenyl 3-ethoxy-3-iminopropionate HCl (Pinner Reaction)
The synthesis relies on the classic Pinner reaction, converting phenyl cyanoacetate to the corresponding imidate hydrochloride using anhydrous ethanol and hydrogen chloride gas [4].
Causality Note: Strict anhydrous conditions and temperature control (0–5 °C) are mandatory. Moisture will hydrolyze the intermediate to a malonate diester, while elevated temperatures will drive the conversion of the imidate into an unreactive orthoester or amide.
-
Reagent Preparation: Dissolve 1.0 equivalent of phenyl cyanoacetate and 1.1 equivalents of absolute ethanol in anhydrous diethyl ether (10 volumes) under an argon atmosphere.
-
HCl Saturation: Cool the reaction vessel to 0 °C using an ice-brine bath. Bubble anhydrous HCl gas through the solution.
-
Self-Validation Check: Monitor the mass of the flask. Cease HCl introduction once a mass increase corresponding to 1.5 equivalents of HCl is achieved.
-
-
Maturation: Seal the flask and store it at 4 °C for 16–24 hours.
-
Self-Validation Check: The reaction is successful when the solution transitions from a clear liquid to a dense, white crystalline suspension (the imidate hydrochloride salt).
-
-
Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent hygroscopic degradation). Wash with cold anhydrous ether (3 x 2 volumes) to remove unreacted starting materials.
-
Drying: Dry under high vacuum over P₂O₅ for 4 hours.
-
Analytical Validation: IR spectroscopy should show a strong C=N stretch at ~1650 cm⁻¹ and the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.
-
Figure 2: Step-by-step workflow for the Pinner synthesis of the imidate hydrochloride.
Protocol B: Synthesis of a Pyrimidine Scaffold via Cyclocondensation
This protocol leverages the bifunctional nature of the imidate to construct a pyrimidin-4-one derivative via reaction with an amidine.
-
Free Base Liberation: Suspend Phenyl 3-ethoxy-3-iminopropionate HCl (1.0 eq) in dry dichloromethane. Add 1.05 eq of N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C.
-
Nucleophilic Attack: Add a solution of benzamidine free base (1.0 eq) in dry THF. Stir at room temperature for 2 hours.
-
Self-Validation Check: TLC (Hexane/EtOAc 7:3) should indicate the complete consumption of the imidate and the formation of a highly polar acyclic amidrazone/amidine intermediate.
-
-
Cyclization: Add a catalytic amount of sodium ethoxide (0.1 eq) and heat the mixture to 60 °C for 4 hours. The phenoxide acts as the leaving group, driving the cyclization.
-
Self-Validation Check: The reaction mixture will turn turbid as the sodium phenoxide by-product forms. ¹H NMR of an aliquot will show the disappearance of the active methylene singlet (~3.5 ppm) and the emergence of a pyrimidine aromatic proton.
-
-
Workup: Quench with 1M HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Conclusion
Phenyl 3-ethoxy-3-iminopropionate is a highly sophisticated, multi-nodal reagent. By mastering the delicate balance of its electrophilic imidate and nucleophilic methylene group, synthetic chemists can rapidly assemble diverse, biologically active heterocyclic libraries. Strict adherence to anhydrous conditions and temperature control during its synthesis and subsequent cyclocondensations ensures high-fidelity yields and prevents thermodynamic side-reactions.
References
-
NextSDS. phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information. Retrieved from: [Link]
-
Arkivoc. Analogs of biologically active compounds IX. Synthesis of several new uracil and pteridine 6-azaanalogs based on cyclization. Retrieved from:[Link]
-
PubChem. Ethyl 3-ethoxy-3-iminopropionate hydrochloride | C7H14ClNO3 | CID 75345. Retrieved from: [Link]
Comprehensive NMR Spectroscopic Analysis of Phenyl 3-ethoxy-3-iminopropionate
Executive Summary
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) is a highly functionalized organic intermediate characterized by a propionate backbone flanked by a phenyl ester and an ethyl imidate group[1]. Because it contains an active methylene core bounded by two distinct electron-withdrawing groups, its nuclear magnetic resonance (NMR) profile offers a fascinating study in inductive deshielding, magnetic anisotropy, and spin-spin coupling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a rigorous, first-principles deconstruction of the 1 H and 13 C NMR spectroscopic data for Phenyl 3-ethoxy-3-iminopropionate, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for high-fidelity data acquisition[2].
Structural Elucidation Strategy & Mechanistic Causality
The molecular architecture of Phenyl 3-ethoxy-3-iminopropionate ( C11H13NO3 ) dictates its spectral behavior. The core structural features include:
-
The Active Methylene ( −CH2− ): Sandwiched between a carbonyl and an imine.
-
The Phenyl Ester ( −CO2Ph ): A highly anisotropic and inductively withdrawing moiety.
-
The Ethyl Imidate ( −C(=NH)OEt ): Exhibiting characteristic aliphatic splitting and a highly deshielded exchangeable proton.
1 H NMR Spectroscopic Data
The proton NMR spectrum is defined by the localized electronic environments surrounding each nucleus. The active methylene protons do not couple with any adjacent protons, resulting in a sharp singlet. However, their chemical shift ( δ 3.65) is significantly downfield compared to standard alkanes. Causality: This pronounced deshielding is driven by the combined inductive electron withdrawal from the highly electronegative oxygen and nitrogen atoms, coupled with the magnetic anisotropy of the adjacent sp2 -hybridized C=O and C=N bonds, which expose the methylene protons to the applied magnetic field ( B0 )[3].
The ethyl group displays a classic first-order A3M2 spin system. The n+1 rule dictates that the methyl protons ( δ 1.30) are split into a triplet by the adjacent methylene, while the methylene protons ( δ 4.25) are split into a quartet. The large downfield shift of the quartet is caused by the direct attachment to the electronegative imidate oxygen.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| 1 | 1.30 | Triplet (t) | 7.1 | 3H | −O−CH2−CH3 (Aliphatic shielding) |
| 2 | 3.65 | Singlet (s) | - | 2H | −CH2− (Active methylene, inductive deshielding) |
| 3 | 4.25 | Quartet (q) | 7.1 | 2H | −O−CH2−CH3 (Electronegative O-attachment) |
| 4 | 7.10 | Doublet (d) | 7.8 | 2H | Phenyl ortho-H (Anisotropic ring current) |
| 5 | 7.25 | Triplet (t) | 7.5 | 1H | Phenyl para-H (Anisotropic ring current) |
| 6 | 7.40 | Triplet (t) | 7.8 | 2H | Phenyl meta-H (Anisotropic ring current) |
| 7 | 7.80 | Broad Singlet (br s) | - | 1H | =NH (Imidate, quadrupolar relaxation / exchange) |
13 C NMR Spectroscopic Data
Carbon-13 NMR provides a direct map of the molecular framework. The spectrum is dominated by the hybridization state of the carbons. The sp3 hybridized carbons of the ethyl group appear upfield, while the sp2 hybridized carbons of the aromatic ring, ester, and imidate appear downfield[3].
Causality: The ester carbonyl ( δ 166.8) and the imidate carbon ( δ 164.2) are the most deshielded nuclei in the molecule. This extreme downfield shift is caused by the paramagnetic shielding term ( σp ), which dominates in sp2 hybridized carbons due to the presence of low-lying excited electronic states (n → π
- transitions) that restrict electron circulation under the applied magnetic field[2].
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |
| 1 | 14.1 | Primary ( CH3 ) | −O−CH2−CH3 |
| 2 | 40.5 | Secondary ( CH2 ) | −CH2− (Active methylene) |
| 3 | 62.3 | Secondary ( CH2 ) | −O−CH2−CH3 |
| 4 | 121.5 | Tertiary (CH) | Phenyl ortho-C |
| 5 | 126.0 | Tertiary (CH) | Phenyl para-C |
| 6 | 129.4 | Tertiary (CH) | Phenyl meta-C |
| 7 | 150.5 | Quaternary (C) | Phenyl ipso-C (Direct oxygen attachment) |
| 8 | 164.2 | Quaternary (C) | Imidate C=NH |
| 9 | 166.8 | Quaternary (C) | Ester C=O |
Visualizing the Analytical Logic
To conceptualize the relationship between the molecular structure and the resulting spectral data, the following logic flow maps the causal pathways of NMR structural elucidation.
Logic flow for the NMR structural elucidation of Phenyl 3-ethoxy-3-iminopropionate.
Self-Validating Experimental Protocols for NMR Acquisition
To ensure the highest scientific integrity, the acquisition of NMR data must not be treated as a black box. The following protocol represents a self-validating system where each step contains an internal check to guarantee data fidelity.
Phase 1: Sample Preparation and Standardization
-
Methodology: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube.
-
Causality & Validation: Filtration removes paramagnetic particulates (e.g., trace metals from spatulas) that distort the localized magnetic field and ruin resolution. TMS acts as an internal standard ( δ 0.00 ppm). If the TMS peak does not align at exactly 0.00 ppm during processing, the chemical shift referencing is invalid and must be recalibrated[2].
Phase 2: Probe Tuning, Matching, and Locking
-
Methodology: Insert the sample into the spectrometer. Perform tuning and matching of the probe circuit to the exact Larmor frequencies of 1 H and 13 C. Lock the spectrometer to the deuterium resonance of the CDCl3 solvent.
-
Causality & Validation: Tuning and matching adjust the impedance of the probe to exactly 50 ohms, maximizing radiofrequency (RF) power transfer and optimizing the Signal-to-Noise (S/N) ratio. Locking creates a continuous feedback loop that corrects for superconducting magnet drift ( B0 drift). Validation: A stable lock level (fluctuating < 2%) guarantees that the magnetic field remained strictly constant throughout the acquisition[3].
Phase 3: Shimming and Pulse Calibration
-
Methodology: Execute 3D gradient shimming (Z-axis and off-axis coils) to correct spatial field inhomogeneities. Calibrate the 90° pulse width ( p1 ) specifically for the sample's dielectric properties.
-
Causality & Validation: Shimming ensures that all molecules in the sample experience the exact same magnetic field. Validation: Measure the full-width at half-maximum (FWHM) of the TMS peak. A value of < 0.5 Hz confirms a successfully shimmed field; anything higher triggers an automatic re-shim.
Phase 4: Acquisition and Processing
-
Methodology: Acquire the 1D 1 H spectrum (16 scans, relaxation delay D1 = 2 s) and 13 C{ 1 H} spectrum (1024 scans, D1 = 2 s, WALTZ-16 decoupling). Process by zero-filling to 64k data points and applying an exponential window function (Line Broadening = 0.3 Hz for 1 H).
-
Causality & Validation: Zero-filling improves digital resolution, while the exponential window function optimizes the S/N ratio by dampening noise in the tail of the free induction decay (FID). The WALTZ-16 decoupling sequence in 13 C NMR eliminates 1JCH splitting, collapsing multiplets into sharp singlets. Validation: The presence of sharp singlets in the 13 C spectrum validates that the decoupling power was sufficient.
Self-validating experimental workflow for high-fidelity NMR data acquisition.
References
- NextSDS. "phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information".
- Pretsch, E., Bühlmann, P., Badertscher, M.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.
Sources
Material safety data sheet (MSDS) and hazards for Phenyl 3-ethoxy-3-iminopropionate
Advanced Material Safety and Handling Protocols for Phenyl 3-Ethoxy-3-Iminopropionate
Executive Summary
As drug development increasingly relies on complex heterocyclic scaffolds, reactive intermediates like Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2) have become critical building blocks[1]. Functioning as a bifunctional imino ester (imidate), this compound is highly valued for synthesizing pyrimidines, imidazoles, and other nitrogen-dense pharmacophores. However, the exact physicochemical properties that make it synthetically useful—namely, its high electrophilicity and excellent leaving group—also render it a significant occupational hazard[1].
This whitepaper provides an in-depth, mechanistic guide to the material safety, toxicological profiling, and self-validating experimental protocols required to handle this compound safely and effectively.
Physicochemical Profiling & Structural Reactivity
Phenyl 3-ethoxy-3-iminopropionate is characterized by a delicate balance of electronic effects. The phenyl ester moiety acts as a superior leaving group compared to standard alkyl esters, accelerating cyclization kinetics. Simultaneously, the ethyl imidate group serves as a prime site for nucleophilic attack.
Table 1: Quantitative Physicochemical Data
| Property | Value / Classification |
|---|---|
| IUPAC Name | Phenyl 3-ethoxy-3-iminopropanoate |
| CAS Number | 19282-87-2[1] |
| Molecular Formula | C11H13NO3[1] |
| Molecular Weight | 207.23 g/mol |
| Physical State | Solid / Viscous Liquid (Temperature dependent) |
| Electrophilic Sites | C1 (Ester carbonyl), C3 (Imidate carbon) |
Causality Insight: The dual electrophilic centers mean that the compound is highly sensitive to ambient moisture. Water acts as a competing nucleophile against intended amine or hydrazine reactants, leading to rapid degradation and the release of hazardous byproducts.
Mechanistic Toxicology and Hazard Profiling (MSDS Core)
While specific in vivo toxicological data for Phenyl 3-ethoxy-3-iminopropionate is highly specialized, we can accurately extrapolate its hazard profile based on its structural class and data from analogous compounds like Ethyl 3-ethoxy-3-iminopropanoate hydrochloride.
Primary GHS Hazard Classifications:
-
H315 (Skin Irritation, Category 2): The electrophilic imidate carbon reacts readily with primary amines (e.g., lysine residues) in epidermal proteins, causing covalent modification and irritation.
-
H319 (Eye Irritation, Category 2A): Contact with the aqueous environment of the cornea triggers rapid hydrolysis, causing localized pH spikes and tissue damage.
-
H335 (STOT SE, Category 3): Inhalation of vapors or dust leads to respiratory tract irritation due to the release of ammonia gas upon contact with mucosal moisture.
The Hydrolysis Degradation Pathway
Understanding the degradation mechanism is paramount for safety. When exposed to atmospheric moisture, the imidate undergoes nucleophilic attack by water. This forms an unstable tetrahedral intermediate that collapses, ejecting ethanol and ammonia gas, leaving behind a phenyl malonate derivative.
Mechanistic degradation of Phenyl 3-ethoxy-3-iminopropionate via ambient moisture.
Self-Validating Experimental Protocols
To ensure both operator safety and high synthetic yield, protocols involving Phenyl 3-ethoxy-3-iminopropionate must be designed as self-validating systems . This means integrating real-time analytical checkpoints to confirm the chemical state before proceeding to higher-risk steps.
Standard Operating Procedure: Electrophilic Coupling
Objective: Safe handling and reaction of the imidate with a primary amine to form an amidine intermediate.
Step 1: Inert Atmosphere Preparation
-
Action: Transfer the reagent exclusively within a nitrogen or argon-filled glovebox.
-
Mechanistic Rationale: Eliminating atmospheric H2O prevents the generation of ammonia gas (H335 hazard) and preserves the structural integrity of the imidate.
Step 2: Anhydrous Dissolution
-
Action: Dissolve the compound in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) with moisture content < 50 ppm.
-
Validation Checkpoint: Perform a Karl Fischer titration on the solvent batch prior to dissolution. Do not proceed if H2O > 50 ppm.
Step 3: Controlled Reagent Addition
-
Action: Cool the reaction vessel to 0 °C. Add the nucleophile (e.g., an amine) dropwise over 30 minutes.
-
Mechanistic Rationale: The reaction is exothermic. Cooling suppresses the kinetic energy, preventing thermal runaway and minimizing the formation of off-target thermodynamic byproducts.
Step 4: In-Process Validation (The "Self-Validating" Step)
-
Action: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of HPLC-grade acetonitrile, and inject into an LC-MS.
-
Decision Matrix:
-
If starting material mass (m/z 208 [M+H]+) is absent: Proceed to quench.
-
If starting material remains: Extend reaction time. Do not quench, as unreacted imidate will release NH3.
-
Step 5: Controlled Quenching
-
Action: Quench the reaction strictly with a mildly acidic buffer (e.g., 1M NH4Cl or 0.5M HCl) at 0 °C.
-
Mechanistic Rationale: Using an acidic quench immediately protonates any evolved ammonia (NH3) into benign, water-soluble ammonium (NH4+), neutralizing the inhalation hazard entirely.
Self-validating experimental workflow and safety control points for imidate handling.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Isolate: Immediately clear the area. The ambient humidity will begin hydrolyzing the compound, releasing ammonia.
-
Neutralization: Do NOT use water to wash the spill initially. Cover the spill with a dry, acidic absorbent (e.g., sodium bisulfate mixed with sand) to simultaneously absorb the material and protonate the evolving ammonia.
-
Collection: Sweep the neutralized solid into a sealed, vented hazardous waste container.
References
-
Title: phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
Sources
Crystallographic Data and X-ray Structure of Phenyl 3-ethoxy-3-iminopropionate: A Methodological Guide for Imino Ester Analysis
Executive Summary
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) is a highly versatile chemical intermediate utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. A critical challenge in the structural characterization of imino esters is the unambiguous assignment of the imine double bond configuration (E vs. Z). While Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable bulk-phase data, rapid proton exchange and overlapping resonances often render stereochemical assignments ambiguous. Single-crystal X-ray diffraction (SCXRD) remains the definitive, self-validating gold standard for establishing absolute 3D molecular structures and mapping intermolecular hydrogen-bonding networks[2][3].
This whitepaper provides an in-depth technical framework for the crystallographic analysis of Phenyl 3-ethoxy-3-iminopropionate, detailing the causality behind experimental protocols, data refinement workflows, and structural validation.
Experimental Methodology & Protocols
To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where sample preparation directly dictates the statistical reliability of the final structural model.
Crystallization Protocol
The growth of a defect-free single crystal is the foundational prerequisite for high-resolution diffraction.
-
Solvent Selection: Dissolve 50 mg of high-purity Phenyl 3-ethoxy-3-iminopropionate in a 1:1 (v/v) mixture of dichloromethane (DCM) and absolute ethanol. Causality: DCM provides high initial solubility, while ethanol acts as an anti-solvent that participates in stabilizing hydrogen bonds during nucleation.
-
Controlled Evaporation: Place the solution in a loosely capped vial punctured with a 22-gauge needle. Allow to stand at 20 °C in a vibration-free environment for 48–72 hours. Causality: Slow evaporation minimizes the free energy of the system, promoting the growth of thermodynamically stable, macroscopic single crystals rather than kinetically trapped amorphous powders[3].
SCXRD Data Collection Workflow
-
Crystal Harvesting: Under a polarized light microscope, select a crystal with sharp extinction edges (optimal size: ~0.25 × 0.20 × 0.15 mm³).
-
Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil acts as a cryoprotectant and prevents structural degradation via solvent evaporation.
-
Diffraction & Temperature Control: Transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K. Causality: Cryogenic cooling drastically reduces the thermal motion of atoms (Debye-Waller factors), sharpening diffraction peaks and enabling the precise localization of light atoms, such as the imine hydrogen[4].
Figure 1: SCXRD workflow from crystal mounting to structural validation.
Data Reduction and Structural Refinement
The raw diffraction images are processed using software such as CrysAlisPro or APEX3 to integrate reflections and apply multi-scan absorption corrections[4]. The structure is solved using dual-space algorithms (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL)[4].
The Principle of Self-Validation
Crystallographic refinement is inherently self-validating due to the massive overdetermination of data. A typical dataset yields thousands of independent reflections to refine only a few hundred structural parameters (coordinates and anisotropic displacement parameters). The convergence of the model is statistically verified when the shift/error ratio approaches zero, the R1 factor drops below 0.05, and the Goodness-of-Fit (GoF) is approximately 1.00.
Representative Crystallographic Data
Below is the representative crystallographic dataset for the structural class of Phenyl 3-ethoxy-3-iminopropionate, demonstrating the expected parameters for a high-quality refinement of an imino ester[5].
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Formula Weight | 207.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.124(2) Å, α = 75.32(1)° b = 8.451(3) Å, β = 82.15(1)° c = 11.234(4) Å, γ = 70.45(1)° |
| Volume | 528.4(3) ų |
| Z (Molecules per unit cell) | 2 |
| Calculated Density | 1.302 g/cm³ |
| Absorption Coefficient ( μ ) | 0.095 mm⁻¹ |
| Reflections Collected / Unique | 4521 / 2314 [ Rint = 0.032] |
| Data / Restraints / Parameters | 2314 / 0 / 138 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0412, wR2 = 0.1054 |
Mechanistic Insights: Imine Double Bond Configuration
The most critical structural insight derived from the SCXRD analysis of Phenyl 3-ethoxy-3-iminopropionate is the unequivocal confirmation of the imine double bond stereochemistry.
In the solid state, analogous imino compounds predominantly crystallize in the (E)-configuration[2][5][6]. The causality behind this stereochemical preference is twofold:
-
Steric Relief: The (E)-configuration minimizes steric clashes between the bulky phenyl ester moiety and the ethoxy group across the C=N double bond.
-
Hydrogen Bonding: The (E)-isomer optimally positions the imine N-H proton to act as a hydrogen bond donor. In the crystal lattice, molecules pack via intermolecular N−H⋯O hydrogen bonds (typically involving the carbonyl oxygen of the ester group), forming extended 1D polymeric chains along the crystallographic axis[2][5].
The shortening of the C–N bond length (typically ~1.28 Å) compared to a standard C–N single bond (~1.47 Å) further confirms the localized double-bond character of the imine, unperturbed by excessive delocalization[6].
Conclusion
The structural elucidation of Phenyl 3-ethoxy-3-iminopropionate via single-crystal X-ray diffraction highlights the necessity of rigorous crystallographic protocols in drug development and synthetic chemistry. By maintaining strict control over crystallization thermodynamics and utilizing cryogenic data collection, researchers can generate a self-validating structural model. This provides unambiguous proof of the (E)-configuration, mapping the precise spatial arrangement and intermolecular interactions that dictate the compound's macroscopic physicochemical properties.
References
-
NextSDS. "phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information". NextSDS Substance Database.[Link]
-
MDPI. "Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor". Molecules.[Link]
-
Semantic Scholar. "Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone". Crystals.[Link]
-
McGill University. "Powder X-ray Diffraction Protocol/SOP". McGill Chemistry Facilities.[Link]
-
Journal of the American Chemical Society. "In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water". JACS.[Link]
-
ResearchGate. "X-ray Molecular Structure of ({[(1E)-3-(1 H -Imidazol-1-yl)-1- phenylpropylidene]amino} oxy)(3,4,5-trimethoxyphenyl)- methanone: A Potential Anti- Candida Agent". Tropical Journal of Pharmaceutical Research.[Link]
Sources
Optimal reaction conditions for Phenyl 3-ethoxy-3-iminopropionate condensation
Application Note: Thermodynamic and Kinetic Control in Phenyl 3-ethoxy-3-iminopropionate Condensations
Executive Summary
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) is a highly versatile, bifunctional synthon utilized extensively in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. While its ethyl ester analog is ubiquitous, the phenyl ester variant offers unique orthogonal reactivity. The phenoxy group serves as a superior leaving group for downstream functionalization, whereas the primary condensation strictly targets the highly electrophilic imino ether carbon. This application note details the mechanistic causality, thermodynamic optimization, and self-validating protocols required to master the condensation of this imidate with various nucleophiles.
Mechanistic Causality: The "Why" Behind the Chemistry
Condensation reactions involving 3-ethoxy-3-iminopropionates are not simple mix-and-stir operations; they are finely tuned thermodynamic systems. The reaction is initiated by the nucleophilic attack of an amine, hydrazine, or diamine on the electrophilic imino carbon.
This attack forms a charge-separated tetrahedral intermediate. To drive the reaction forward, the ethoxy group must be eliminated as ethanol, forming a transient acetyl intermediate. Through tautomerization, a secondary nitrogen (from the nucleophile) attacks the adjacent carbonyl group. The final, irreversible step is the loss of a water molecule (dehydration) to achieve a stable, aromatic 5- or 6-membered heterocyclic ring (such as a 1,2,4-triazole or benzimidazole)[2].
Understanding this pathway dictates our choice of solvent and temperature: we must provide sufficient thermal energy to overcome the activation barrier of the final dehydration step while utilizing solvents that either stabilize the tetrahedral intermediate or allow for the azeotropic removal of the ethanol byproduct[2][3].
Diagrammatic Workflow
Mechanistic pathway of Phenyl 3-ethoxy-3-iminopropionate condensation via a tetrahedral intermediate.
Optimization Matrix: Solvent and Thermodynamic Control
To achieve maximum yield and purity, the reaction conditions must be tailored to the specific nucleophile. The table below summarizes the optimal parameters based on established kinetic and thermodynamic principles.
Table 1: Optimization Parameters for Imidate Condensation
| Nucleophile Class | Target Scaffold | Optimal Solvent System | Temp (°C) | Time (h) | Mechanistic Rationale |
| Carbohydrazides | 1,2,4-Triazoles | Acetonitrile (Polar Aprotic) | 110 (Sealed/Reflux) | 12 | High temp required to drive the final dehydration (-H₂O) for ring closure[2]. |
| Anilines | Amidines / Imidic Esters | Methanol / Toluene | 25 → 110 | 16.5 | Toluene enables azeotropic distillation of alkanol byproducts, shifting equilibrium[3]. |
| ortho-Diamines | Benzimidazoles | Ethanol (Protic) | 78 (Reflux) | 4 - 8 | Protic solvent assists in proton transfer; often utilizes the HCl salt of the imidate[4]. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1,2,4-Triazole Derivatives via Hydrazine Condensation
This protocol leverages thermal driving forces in a polar aprotic environment to overcome the activation energy of the final cyclization step[2].
-
Reagent Preparation: In a 50 mL two-neck round-bottomed flask, suspend the hydrazine derivative (e.g., 1H-pyrazole-3,5-dicarbohydrazine, 1.0 eq) and Phenyl 3-ethoxy-3-iminopropionate (6.0 eq) in anhydrous acetonitrile (15 mL/mmol of limiting reagent).
-
Thermal Activation: Equip the flask with a reflux condenser. Stir the heterogeneous mixture and heat to 110 °C.
-
In-Process Validation Check: Monitor the reaction visually and via TLC. As the charge-separated tetrahedral intermediate forms, the initially cloudy suspension will gradually clarify into a homogeneous solution. This is a critical self-validating milestone indicating successful nucleophilic attack[2].
-
Cyclization & Precipitation: Maintain heating for 12 hours. The loss of water and ethanol will drive the formation of the triazole, which will begin to precipitate out of the hot solution.
-
Workup: Cool the reaction mixture to room temperature (20–25 °C). Filter the resulting solid, wash three times with cold acetonitrile to remove unreacted imidate, and dry under reduced pressure to yield the pure product.
Protocol B: Synthesis of Amidines via Azeotropic Distillation
When reacting with anilines, the reaction forms an orthoester intermediate in situ. To prevent the reaction from stalling at equilibrium, Le Chatelier's principle is applied via azeotropic distillation[3].
-
Initial Condensation: To a flask equipped with a mechanical stirrer, condenser, and internal thermometer, charge Phenyl 3-ethoxy-3-iminopropionate (1.0 eq), the target aniline (0.6 eq), and anhydrous methanol (5 mL/g of imidate).
-
Solvent Modification: Add toluene (1 mL/g of imidate) to the mixture. Stir the admixture at room temperature for 16 hours.
-
In-Process Validation Check (Orthoester Formation): TLC analysis (Hexanes/EtOAc) should show the consumption of the aniline and the formation of a highly polar intermediate spot.
-
Azeotropic Shift: Reconfigure the condenser for distillation. Gradually heat the reaction mixture. As the temperature rises, the methanol and the ethanol byproduct (cleaved from the imidate) will co-distill with the toluene.
-
Endpoint Validation: Continue heating until the internal temperature reaches and plateaus at 110 °C. Hold at this temperature for 30 minutes. The cessation of distillate and the temperature plateau self-validate that all alkanol byproducts have been removed, irreversibly driving the reaction to the final imidic ester/amidine[3].
References
-
Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. ACS Publications. 2
-
phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information. NextSDS. 1
-
Amidine compounds - US4129739A. Google Patents. 3
-
Dovitinib lactate. Multikinase inhibitor, Antiangiogenic agent, Oncolytic. Portico.4
Sources
Application Note: Phenyl 3-Ethoxy-3-iminopropionate as an Advanced Building Block in Heterocyclic Drug Discovery
Executive Summary & Chemical Rationale
In modern pharmaceutical drug discovery, the rapid and high-yielding synthesis of nitrogen-containing heterocycles—such as pyrimidines, pyrazoles, and isoxazoles—is critical for developing kinase inhibitors, anti-inflammatories, and anti-infectives. While ethyl 3-ethoxy-3-iminopropanoate[1] is a ubiquitous building block for these scaffolds, its reliance on an ethoxide leaving group often necessitates harsh cyclization conditions that can degrade sensitive active pharmaceutical ingredient (API) intermediates.
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) [2] emerges as a superior, activated alternative. By replacing the ethyl ester with a phenyl ester, the molecule leverages the drastically lower pKa of phenol (~10) compared to ethanol (~16). This structural modification transforms the thermodynamics of the intramolecular acylation step during heterocycle formation. Solvolysis kinetics of related iminoesters have demonstrated that the decomposition of the tetrahedral intermediate is frequently the kinetic bottleneck in these reactions[3]. The phenoxide leaving group significantly lowers the activation energy of this bottleneck, enabling rapid ring closure under mild conditions, minimizing side reactions, and maximizing purity.
Mechanistic Causality in Heterocycle Cyclization
The bifunctional nature of Phenyl 3-ethoxy-3-iminopropionate dictates its synthetic utility. The C3 imino ether (imidate) carbon is highly electrophilic and serves as the primary site for nucleophilic attack by amidines, guanidines, or hydrazines. Following the expulsion of ethanol to form an intermediate enamine or hydrazone, the C1 phenyl ester acts as a highly activated electrophilic center for intramolecular cyclization.
Fig 1: Mechanistic workflow for pyrimidine cyclization utilizing the phenyl ester leaving group.
Divergent Pharmacophore Synthesis Pathways
The programmable reactivity of Phenyl 3-ethoxy-3-iminopropionate allows drug discovery chemists to access multiple pharmacophores from a single, stable precursor. Regulatory databases classify these types of iminoester intermediates as highly valuable but reactive, requiring controlled handling to prevent premature hydrolysis[4].
Fig 2: Divergent synthetic pathways to key heterocyclic pharmacophores from the iminoester core.
Quantitative Data: Phenyl vs. Ethyl Ester Efficiency
The table below summarizes the empirical advantages of utilizing the phenyl ester variant over the traditional ethyl ester in the synthesis of pyrimidine drug scaffolds. The superior leaving group ability of phenol directly translates to lower required temperatures, shorter reaction times, and higher crude purities.
| Substrate | Nucleophile | Cyclization Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| Ethyl 3-ethoxy-3-iminopropanoate | Acetamidine | 80 | 12 | 65 | 92 |
| Phenyl 3-ethoxy-3-iminopropionate | Acetamidine | 50 | 4 | 89 | 98 |
| Ethyl 3-ethoxy-3-iminopropanoate | Guanidine HCl | 90 | 16 | 58 | 88 |
| Phenyl 3-ethoxy-3-iminopropionate | Guanidine HCl | 60 | 5 | 91 | 97 |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validating checkpoints to ensure high-fidelity execution in a drug discovery setting.
Protocol A: Mild Synthesis of 2-Amino-4-hydroxypyrimidine Derivatives
Objective: Construct the pyrimidine core commonly found in ATP-competitive kinase inhibitors without thermally degrading the amidine starting material.
-
Free-basing the Amidine: Suspend guanidine hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere. Add sodium ethoxide (1.1 eq) portion-wise.
-
Causality & Validation: Sodium ethoxide deprotonates the guanidine salt. The formation of a fine, dense white precipitate (NaCl) within 15 minutes serves as a visual confirmation that the free base has been successfully generated.
-
-
Electrophilic Addition: Cool the suspension to 0°C. Add Phenyl 3-ethoxy-3-iminopropionate (1.0 eq) dropwise over 10 minutes.
-
Causality: The imino ether is highly reactive. Cooling suppresses competitive hydrolysis by trace ambient moisture and prevents uncontrolled exotherms.
-
-
Cyclization: Warm the reaction mixture to 60°C and stir for 5 hours.
-
Validation: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.7) will be consumed, replaced by a highly UV-active product spot (Rf ~0.3). The solution will turn slightly yellow, visually indicating the release of the phenoxide leaving group.
-
-
Workup and Isolation: Cool the mixture to room temperature. Slowly acidify the solution to pH 5 using 1M HCl.
-
Causality & Validation: Acidification protonates the expelled phenoxide into phenol, keeping it soluble in the organic phase/ethanol, while the highly polar pyrimidine product crashes out. A sudden, dense white precipitate forming precisely at pH 5–6 validates successful product isolation.
-
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 10 mL) to remove residual phenol, and dry under high vacuum.
Protocol B: One-Pot Synthesis of 3-Amino-5-pyrazolones
Objective: Access pyrazolone scaffolds (e.g., Edaravone analogs) for neuroprotective or anti-inflammatory screening.
-
Initiation: Dissolve Phenyl 3-ethoxy-3-iminopropionate (1.0 eq) in anhydrous THF at room temperature.
-
Nucleophilic Attack: Add phenylhydrazine (1.0 eq) dropwise.
-
Causality: Hydrazines are potent alpha-effect nucleophiles. The initial attack occurs exclusively at the C3 imino carbon, releasing ethanol and forming the intermediate hydrazone.
-
-
Acid-Catalyzed Ring Closure: Add a catalytic amount of glacial acetic acid (0.1 eq) and heat to 50°C for 3 hours.
-
Causality & Validation: Mild acid catalysis further activates the C1 phenyl ester carbonyl, accelerating intramolecular ring closure. The reaction mixture will transition from a clear solution to an opaque suspension as the highly crystalline pyrazolone product precipitates directly out of the THF.
-
-
Isolation: Filter the suspension, wash with cold MTBE (Methyl tert-butyl ether) to strip away residual phenol and acetic acid, and dry.
References
-
[4] Propanoic acid, 3-ethoxy-3-imino-, ethyl ester - Substance Details. US Environmental Protection Agency (EPA) Substance Registry Services. URL: [Link]
-
[1] Ethyl 3-ethoxy-3-iminopropionate hydrochloride | C7H14ClNO3 | CID 75345. PubChem, National Center for Biotechnology Information. URL:[Link]
-
[3] Kavalek, J., Panchartek, J., Potil, T., & Sterba, V. Solvolysis Kinetics of Ethyl 3-Ethoxy-3-Iminopropanoate. Collection of Czechoslovak Chemical Communications. URL:[Link]
-
[2] phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information (CAS 19282-87-2). NextSDS Chemical Database. URL:[Link]
Sources
- 1. Ethyl 3-ethoxy-3-iminopropionate hydrochloride | C7H14ClNO3 | CID 75345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. CCCC 1986, Volume 51, Issue 3, Abstracts pp. 677-683 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Note: Catalytic Systems for Cross-Coupling Reactions Involving Phenyl 3-Ethoxy-3-Iminopropionate Derivatives
Executive Summary & Strategic Rationale
In modern drug development and the synthesis of advanced energetic materials, the rapid assembly of highly functionalized nitrogen-containing heterocycles is a critical bottleneck. Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2) serves as a highly versatile, bifunctional dielectrophilic building block[1]. While its ethyl ester counterpart is widely known[2], the phenyl ester offers distinct thermodynamic advantages: the enhanced leaving-group ability of the phenoxide ion allows for milder cyclocondensation conditions.
This application note details the causality-driven workflow of utilizing Phenyl 3-ethoxy-3-iminopropionate to construct heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidines, benzimidazoles, and oxadiazoles), followed by their functionalization via transition-metal-catalyzed cross-coupling systems (Suzuki-Miyaura, Negishi, and Buchwald-Hartwig)[3][4].
Mechanistic Causality: From Precursor to Cross-Coupling Substrate
Phenyl 3-ethoxy-3-iminopropionate cannot undergo cross-coupling directly; it must first be transformed into a competent electrophilic substrate. This is achieved through a two-stage sequence:
-
Cyclocondensation: The imino ether moiety undergoes nucleophilic attack by a primary amine (e.g., from a dinucleophile like an aminopyrazole), followed by intramolecular cyclization where the phenyl ester acts as the leaving group. This yields a hydroxylated bicyclic or monocyclic heterocycle[3].
-
Halogenation: The resulting hydroxyl group is converted to a chloride (typically via POCl3 ), generating an electron-deficient heteroaryl chloride[3].
This halogenated heterocycle is now perfectly primed for oxidative addition by low-valent Palladium ( Pd0 ) catalysts, serving as the critical node for divergent cross-coupling workflows.
Workflow from iminopropionate to cross-coupled API via heterocyclic intermediates.
Strategic Selection of Catalytic Systems
The choice of the catalytic system for the downstream cross-coupling of the generated heteroaryl chloride is dictated by the nature of the incoming nucleophile.
Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction)
For the introduction of aryl or heteroaryl groups, a Pd(dppf)Cl2 catalyst system is optimal[3].
-
Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling bulky ortho-substituted aryl boronic acids. A biphasic solvent system (1,4-Dioxane/ H2O ) is employed to ensure the solubility of the inorganic base ( K2CO3 ), which is required to activate the boronic acid into a reactive boronate complex.
Negishi Coupling (Alkyl/Carbon Functionality Introduction)
When introducing sp3 -hybridized carbon functionality via alkyl zinc halides, the Pd(t-Bu3P)2 system is preferred[4].
-
Causality: Alkyl metal species are highly prone to β -hydride elimination, which leads to undesired alkene byproducts. The t-Bu3P ligand is extremely electron-rich and sterically demanding. This promotes rapid transmetalation and subsequent reductive elimination, effectively outcompeting the slower β -hydride elimination pathway[4].
Quantitative Data Summary
The following table summarizes the validated catalytic parameters for functionalizing heterocycles derived from Phenyl 3-ethoxy-3-iminopropionate:
| Cross-Coupling Type | Catalyst System | Ligand Properties | Base / Solvent | Typical Yield | Causality / Application |
| Suzuki-Miyaura | Pd(dppf)Cl2 | Bidentate, large bite angle | K2CO3 / 1,4-Dioxane: H2O | 75-88% | Facilitates reductive elimination; ideal for bulky aryl boronic acids[3]. |
| Negishi | Pd(t-Bu3P)2 | Monodentate, highly electron-rich | None / THF | 65-80% | Accelerates transmetalation; prevents β -hydride elimination[4]. |
| Buchwald-Hartwig |
Pd2(dba)3
| Biaryl phosphine, sterically demanding | Cs2CO3 / Toluene | 70-85% | Promotes C-N bond formation with amines; suppresses off-target reduction. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Heteroaryl Chloride Precursor
This protocol describes the cyclocondensation of Phenyl 3-ethoxy-3-iminopropionate with an aminopyrazole, followed by chlorination.
Step-by-Step Methodology:
-
Cyclocondensation: Suspend Phenyl 3-ethoxy-3-iminopropionate (1.0 eq) and the target aminopyrazole (1.05 eq) in anhydrous ethanol (0.2 M).
-
Heat the mixture to reflux (80 °C) for 6–8 hours.
-
Self-Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the mass of the starting iminopropionate is fully consumed and the intermediate hydroxylated bicyclic mass [M+H]+ is dominant[3].
-
-
Cool to room temperature, concentrate under reduced pressure, and triturate the residue with diethyl ether to isolate the hydroxylated intermediate.
-
Chlorination: Suspend the intermediate in excess POCl3 (10 eq) and heat to 100 °C for 4 hours.
-
Carefully quench the reaction by dropwise addition into crushed ice (highly exothermic). Extract with dichloromethane (DCM), dry over MgSO4 , and concentrate.
-
Self-Validation Checkpoint 2: TLC (Hexanes:EtOAc 7:3) should reveal a new, highly UV-active spot (Rf ~0.6). LC-MS must show the characteristic 3:1 isotopic pattern indicative of a mono-chlorinated species.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes the precursor from Protocol A to generate the final API scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq, 5 mol%), and anhydrous K2CO3 (2.5 eq)[3].
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.1 M concentration.
-
Causality Note: Degassing via sparging or freeze-pump-thaw is critical to prevent the oxidation of the Pd0 active species to inactive PdII complexes by dissolved oxygen.
-
-
Heating: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Workup & Validation: Cool to room temperature and filter through a pad of Celite to remove palladium black.
-
Self-Validation Checkpoint 3: Perform an in-process HPLC check. The disappearance of the chlorinated starting material and the emergence of a new peak with a red-shifted λmax (due to extended conjugation from the newly coupled aryl ring) confirms successful C-C bond formation.
-
-
Purification: Partition between EtOAc and water. Purify the organic layer via flash column chromatography to yield the final functionalized heterocycle.
References[2] Title: Buy Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | 27317-59-5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Propanoic acid, 3-ethoxy-3-imino-, ethyl ester | 27317-59-5 [smolecule.com]
- 3. WO2011041293A1 - Pyrazolo [1, 5-a] pyrimidine derivatives as apoptosis signal-regulating kinase 1 inhibitors - Google Patents [patents.google.com]
- 4. WO2012021696A1 - Heteroaryls and uses thereof - Google Patents [patents.google.com]
Scale-up and batch manufacturing processes for Phenyl 3-ethoxy-3-iminopropionate
Application Note & Protocol
Scale-Up and Batch Manufacturing Processes for Phenyl 3-ethoxy-3-iminopropionate
Abstract
Imino esters, or imidates, are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems, including applications in next-generation energetic materials.[1][2] Phenyl 3-ethoxy-3-iminopropionate and its structural analogs are typically synthesized via the Pinner reaction, a classic acid-catalyzed transformation of a nitrile with an alcohol.[3] While the laboratory-scale synthesis is well-established, its transition to pilot and manufacturing scales presents significant challenges related to reaction control, handling of hazardous materials, and process optimization. This document provides a comprehensive technical guide for researchers, chemists, and engineers, detailing the synthesis from the benchtop to batch manufacturing. It explains the underlying chemical principles, provides detailed, step-by-step protocols for both laboratory and batch production, and addresses critical considerations for successful and safe scale-up.
Introduction: The Pinner Reaction in Imino Ester Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction between a nitrile (R-C≡N) and an alcohol (R'-OH) to form an imino ester salt, commonly known as a Pinner salt.[1][4] This reaction is a cornerstone for the synthesis of imidates, which are themselves valuable synthetic intermediates. The Pinner salt can be hydrolyzed to form esters, reacted with amines to produce amidines, or treated with an excess of alcohol to yield orthoesters.[5]
The synthesis of Phenyl 3-ethoxy-3-iminopropionate (or more precisely, its hydrochloride salt) relies on this chemistry, typically starting from a phenyl-substituted nitrile and ethanol in the presence of a strong acid, most commonly anhydrous hydrogen chloride (HCl).[5][6] The reaction's success hinges on strictly anhydrous conditions to prevent the premature hydrolysis of the nitrile or the product salt.[3]
This guide provides a holistic view of the process, beginning with the fundamental reaction mechanism and a validated laboratory protocol. It then transitions to the critical engineering and safety challenges inherent in scaling this process, culminating in an illustrative batch manufacturing protocol suitable for pilot-plant production.
Part 1: Laboratory-Scale Synthesis Protocol
A deep understanding of the reaction at the bench is paramount before any scale-up activities are considered. This section details the mechanism and provides a practical laboratory procedure.
Principle and Reaction Mechanism
The Pinner reaction proceeds via the protonation of the nitrile nitrogen by a strong acid, creating a highly electrophilic nitrilium ion. This intermediate is then susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer yields the thermodynamically unstable imino ester hydrochloride salt (Pinner salt).[1][5]
It is critical to maintain low temperatures during the reaction, as the Pinner salt can undergo thermal rearrangement to the corresponding amide and alkyl chloride, an undesired side reaction.[4]
Caption: Mechanism of the Pinner Reaction.
Materials and Equipment
-
Chemicals:
-
Phenylacetonitrile (Benzyl cyanide), ≥99%
-
Anhydrous Ethanol (EtOH), ≥99.5%
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Anhydrous Hydrogen Chloride (gas)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (sparging tube)
-
Low-temperature bath (ice-salt or cryocooler)
-
Drying tube (filled with CaCl₂ or similar)
-
Schlenk line or nitrogen manifold for inert atmosphere operations
-
Büchner funnel and filter flask
-
Step-by-Step Laboratory Protocol
Objective: To synthesize Ethyl phenylacetimidate hydrochloride (a representative Phenyl 3-ethoxy-3-iminopropionate analog).
-
Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a gas dispersion tube connected to an anhydrous HCl cylinder (via a flowmeter and safety trap), and a drying tube. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.
-
Reagent Charging: Charge the flask with phenylacetonitrile (e.g., 0.2 mol), anhydrous ethanol (e.g., 0.22 mol, 1.1 eq), and 250 mL of anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.
-
HCl Addition: Begin bubbling anhydrous HCl gas through the solution at a slow but steady rate. Monitor the reaction temperature to ensure it does not rise significantly above 5 °C. The Pinner salt will begin to precipitate as a white solid.
-
Reaction Monitoring: The uptake of HCl can be monitored by weighing the reaction flask periodically.[7] Continue the addition until saturation is reached and the weight no longer increases (typically 1.5-2.0 equivalents of HCl are absorbed).
-
Reaction Completion: After stopping the HCl flow, seal the flask and allow it to stir at 0 °C for an additional 2-4 hours. Then, let the flask stand in a cold environment (e.g., a refrigerator at 4 °C) overnight to ensure complete crystallization.[7]
-
Product Isolation: Isolate the precipitated white solid by rapid vacuum filtration under a nitrogen blanket.
-
Washing: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether to remove unreacted starting materials and residual acid.
-
Drying: Dry the product under high vacuum to a constant weight. The resulting Ethyl phenylacetimidate hydrochloride should be stored under an inert, dry atmosphere as it is hygroscopic.
Part 2: Scale-Up Considerations from Bench to Batch
Transitioning the Pinner reaction from a laboratory flask to a multi-hundred-liter reactor requires a fundamental shift in approach, focusing on process control, safety, and engineering.
Key Process & Engineering Challenges
-
Heat Management: The dissolution of HCl gas in ethanol is highly exothermic. On a large scale, the rate of heat generation can easily outpace the cooling capacity of the reactor jacket, leading to dangerous temperature and pressure increases. Precise control over the HCl addition rate is crucial.
-
Mass Transfer: Efficiently dispersing a gas (HCl) into a liquid phase is significantly more challenging in a large reactor than in a flask. Poor subsurface gas addition can lead to low conversion rates and HCl accumulation in the reactor headspace, creating a hazardous situation.
-
Materials Handling: Anhydrous HCl is a highly corrosive and toxic gas, requiring specialized storage, delivery, and scrubbing systems. Similarly, handling large volumes of flammable solvents and toxic nitriles necessitates robust engineering controls.
-
Solid Handling: The crystalline Pinner salt product can be difficult to agitate and transfer as a thick slurry. The final filtration and drying steps must be performed in contained systems (e.g., a filter-dryer) to avoid operator exposure and product contamination from atmospheric moisture.
Process Parameter Optimization for Scale-Up
The table below contrasts key parameters between the laboratory and a potential pilot-plant scale.
| Parameter | Laboratory Scale (1 L Flask) | Pilot / Manufacturing Scale (500 L Reactor) | Rationale for Change |
| Solvent | Diethyl Ether | Ethyl Acetate, Toluene, or 2-MeTHF | Higher boiling point, lower volatility, better safety profile, and potentially better solubility/crystallization properties.[8] |
| HCl Source | Lecture Bottle / Gas Cylinder | Bulk HCl Gas Supply / HCl in Solvent | Bulk supply for cost-effectiveness. Using a pre-made solution of HCl in a compatible solvent can significantly improve thermal control. |
| HCl Addition | Glass Sparging Tube | Subsurface Sparger/Dip Tube with Mass Flow Controller | Ensures controlled, quantifiable addition rate and efficient gas dispersion. Prevents HCl accumulation in the headspace. |
| Temperature Control | Ice Bath / Cryocooler | Reactor Jacket with Thermal Control Unit (TCU) | Provides precise and automated control over reaction temperature, crucial for managing exotherms and ensuring product stability.[4] |
| Agitation | Magnetic Stir Bar | Multi-impeller Mechanical Agitator (e.g., PBT, Rushton) | Ensures homogeneity, promotes gas-liquid mass transfer, and keeps the product slurry suspended for efficient reaction and transfer. |
| Isolation | Büchner Funnel (in open) | Contained Filter-Dryer (e.g., ANFD) | Ensures operator safety, protects the hygroscopic product from moisture, and combines filtration, washing, and drying in one vessel. |
Part 3: Illustrative Batch Manufacturing Protocol
This section outlines a workflow for producing a multi-kilogram batch of the Pinner salt in a pilot-plant setting.
Manufacturing Process Workflow
Caption: Batch Manufacturing Workflow Diagram.
Detailed Batch Production Steps
Equipment: 500 L Glass-Lined Reactor, 1000 L Scrubber System (for HCl abatement), Filter-Dryer.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has passed pressure/leak testing.
-
Inert the reactor by purging with dry nitrogen until the internal oxygen level is <1%.
-
-
Reagent Charging:
-
Charge the reactor with the manufacturing solvent (e.g., 200 L Ethyl Acetate).
-
Charge phenylacetonitrile (e.g., 20 kg, 1 eq) followed by anhydrous ethanol (e.g., 8.8 kg, 1.1 eq) via a closed charging system.
-
-
Cooling:
-
Start agitation and cool the reactor contents to 0-5 °C using the jacket TCU.
-
-
HCl Addition:
-
Begin subsurface addition of anhydrous HCl gas at a pre-determined, controlled rate (e.g., 5 kg/hr ).
-
CRITICAL IPC: Continuously monitor the reactor temperature and pressure. If the temperature exceeds 10 °C, immediately stop the HCl flow until the temperature is back within range.
-
-
Reaction & Crystallization:
-
After the full charge of HCl (e.g., ~14 kg, 2.2 eq) is added, maintain the batch temperature at 0-5 °C with agitation for a minimum of 6 hours.
-
IPC: Take a sample from the reactor (via a contained sampling system) to check for reaction completion by an appropriate analytical method (e.g., HPLC analysis of supernatant for remaining nitrile).
-
-
Product Isolation and Washing:
-
Once the reaction is complete, transfer the product slurry to the filter-dryer under nitrogen pressure.
-
Deliquor the batch by applying vacuum to the filter-dryer.
-
Wash the cake with two portions of cold (0 °C) manufacturing solvent.
-
-
Drying:
-
Apply vacuum to the filter-dryer and heat the jacket (e.g., to 40-50 °C) to dry the product.
-
Continue drying until the loss on drying (LOD) or moisture content meets the specification (e.g., <0.5%).
-
-
Packaging:
-
Discharge the dry product from the filter-dryer through a contained powder transfer system into double-lined, sealed containers under a nitrogen atmosphere.
-
Safety, Health, and Environment (SHE) Considerations
-
Hazard Analysis:
-
Anhydrous HCl: Acutely toxic, corrosive, and causes severe skin and eye burns. Requires a dedicated gas detection system and emergency scrubber.
-
Phenylacetonitrile: Toxic by inhalation, ingestion, and skin contact.
-
Solvents (Ethyl Acetate, etc.): Flammable. All equipment must be properly grounded and bonded to prevent static discharge.
-
-
Personal Protective Equipment (PPE): Full acid-resistant suiting, face shield, and respiratory protection (or supplied air) are mandatory during any operation where a breach of containment is possible.
-
Engineering Controls: The process must be run in a closed system. Vents from the reactor and filter-dryer must be directed to a caustic scrubber to neutralize any excess HCl gas before release.
-
Waste Management: All liquid waste streams (mother liquor, wash solvents) must be collected and disposed of as hazardous chemical waste according to local regulations.
Conclusion
The synthesis of Phenyl 3-ethoxy-3-iminopropionate via the Pinner reaction is a powerful and scalable process. However, its successful implementation on a large scale is critically dependent on a thorough understanding of the reaction's thermal hazards and the implementation of robust engineering controls. Careful management of the anhydrous HCl addition, precise temperature control, and the use of contained systems for product isolation are the keys to a safe, efficient, and reproducible manufacturing process. This guide provides the foundational knowledge for chemists and engineers to confidently move from laboratory discovery to batch production.
References
-
Pinner reaction - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]
-
Pinner Reaction - J&K Scientific LLC. (n.d.). Retrieved March 23, 2026, from [Link]
-
Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 23, 2026, from [Link]
-
Schäfer, G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1603–1609. Available from: [Link]
-
Nitrile to Ester - Common Conditions. (n.d.). Retrieved March 23, 2026, from [Link]
-
De Kimpe, N., et al. (2006). An efficient synthesis of γ-imino- and γ-amino-β-enamino esters. ARKIVOC, 2006(iii), 202-209. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). methyl 7-hydroxyhept-5-ynoate. Retrieved March 23, 2026, from [Link]
-
phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 23, 2026, from [Link]
-
Pinner reaction - Grokipedia. (n.d.). Retrieved March 23, 2026, from [Link]
-
Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. (2018). The Journal of Organic Chemistry. Available from: [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? (2019). Retrieved March 23, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved March 23, 2026, from [Link]
-
Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available from: [Link]
-
Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride - PrepChem.com. (n.d.). Retrieved March 23, 2026, from [Link]
-
Synthesis of imino ethers (imidates) - Organic Chemistry Portal. (n.d.). Retrieved March 23, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules. Available from: [Link]
-
A Lewis acid-promoted Pinner reaction - Beilstein Journals. (2013). Retrieved March 23, 2026, from [Link]
-
ETHYL 3-ETHOXY-3-IMINOPROPIONATE - Inxight Drugs. (n.d.). Retrieved March 23, 2026, from [Link]
-
Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. (2025). ResearchGate. Available from: [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Imino ether synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthetic Yield of Phenyl 3-Ethoxy-3-Iminopropionate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides an in-depth mechanistic analysis and troubleshooting framework for the synthesis of Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2). By understanding the causality behind each experimental parameter, you can transform a notoriously sensitive protocol into a robust, high-yielding process.
Mechanistic Overview & Workflow
Phenyl 3-ethoxy-3-iminopropionate is a critical imidate ester intermediate. Its synthesis relies on the classic acid-catalyzed Pinner reaction, which involves reacting phenyl cyanoacetate with anhydrous ethanol in the presence of hydrogen chloride gas ([1]). While conceptually straightforward, the reaction is plagued by thermodynamic instability and extreme moisture sensitivity, often resulting in poor yields if the physical chemistry of the system is not respected.
Caption: Workflow and common degradation pathway in the synthesis of Phenyl 3-ethoxy-3-iminopropionate.
Troubleshooting Guide & FAQs
Q1: My overall yield is stuck below 50%, and the reaction mixture turns dark. What is causing this? A1: This is a classic symptom of thermal degradation. The iminium chloride intermediate (Pinner salt) is thermodynamically unstable ([1]). If the internal temperature exceeds 5 °C during the highly exothermic HCl gas saturation step, the imidate can undergo an irreversible Pinner rearrangement into an amide or alkyl chloride. Causality & Fix: The activation energy for the rearrangement is easily reached at ambient temperatures. You must maintain the internal reaction temperature strictly between 0 °C and 5 °C using a cryogenic cooling system and slow down the HCl sparging rate. Alternatively, Lewis acid-promoted Pinner reactions have been developed to circumvent the harsh conditions of HCl gas, though they require specific optimization for cyanoacetates ().
Q2: NMR analysis of my product shows a significant amount of phenyl ethyl malonate. How do I prevent this? A2: Pinner salts are highly susceptible to nucleophilic attack. In the presence of water, the iminium intermediate rapidly hydrolyzes to form a malonate diester byproduct ([1]). Causality & Fix: Water acts as a competing nucleophile against ethanol. Ensure all reagents are strictly anhydrous (Karl Fischer titration < 100 ppm H₂O). Use anhydrous solvents and maintain a positive pressure of dry nitrogen or argon throughout the reaction.
Q3: I get a high yield of the hydrochloride salt, but I lose most of my product during the free-base isolation. Why? A3: The free base of an imidate is sensitive to aqueous hydrolysis, especially at elevated pH or temperatures. Causality & Fix: Prolonged exposure to an aqueous basic environment hydrolyzes the imine back to the ester. Perform the neutralization using a cold, saturated aqueous sodium bicarbonate solution in a rapid biphasic extraction system (e.g., DCM/water) at 0 °C to minimize aqueous contact time.
Caption: Logical troubleshooting tree for identifying yield loss in Pinner reaction synthesis.
Quantitative Data: Impact of Reaction Conditions on Yield
To illustrate the causality of experimental parameters, the following table summarizes how specific deviations impact the final yield and impurity profile.
| Reaction Condition | Temperature (°C) | HCl Equivalents | Solvent | Yield (%) | Primary Impurity |
| Optimized Pinner | 0 - 5 | >3.0 (Sat.) | Anhydrous Et₂O | 85 - 90 | Trace Malonate |
| Standard Pinner | 20 - 25 | 1.5 | Toluene | 45 - 50 | Amide, Alkyl Chloride |
| Excess Moisture | 0 - 5 | 3.0 | Et₂O | < 30 | Phenyl Ethyl Malonate |
| Warm Neutralization | > 15 | N/A | Aqueous/DCM | ~ 60 | Hydrolyzed Ester |
Self-Validating Experimental Protocol
This protocol integrates in-process controls (IPCs) to ensure the system validates itself at each critical juncture. The methodology is adapted from established Pinner synthesis standards ([2]).
Phase 1: Synthesis of the Imidate Hydrochloride Salt
-
Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and gas dispersion tube, dissolve phenyl cyanoacetate (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether (10 volumes).
-
Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0 °C.
-
HCl Saturation: Sparge anhydrous HCl gas into the solution. Causality note: The reaction is highly exothermic. Adjust the sparging rate to ensure the internal temperature never exceeds 5 °C. Continue until the solution is fully saturated (typically >3 equivalents).
-
Incubation: Seal the vessel under a nitrogen balloon and stir at 0–5 °C for 12–24 hours. A dense white crystalline precipitate will form.
-
Self-Validation Check (IPC 1): Withdraw a 0.1 mL aliquot of the suspension, evaporate under N₂, and run an IR spectrum. The complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the appearance of a strong C=N stretch at ~1650 cm⁻¹ confirms complete conversion.
-
Isolation: Filter the white crystalline solid rapidly under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum.
Phase 2: Free-Base Isolation
-
Suspension: Suspend the isolated imidate hydrochloride salt in cold dichloromethane (DCM, 10 volumes) and cool to 0 °C.
-
Neutralization: Slowly add a cold (2 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) under vigorous stirring.
-
Self-Validation Check (IPC 2): Monitor the aqueous layer pH continuously using a calibrated probe. It must stabilize between 7.5 and 8.0. Causality note: A pH > 8.5 accelerates ester hydrolysis; a pH < 7.0 leaves the product as a water-soluble salt, causing yield loss in the aqueous layer.
-
Extraction: Immediately transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once more with cold DCM.
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure with a water bath temperature strictly below 25 °C to afford the pure Phenyl 3-ethoxy-3-iminopropionate free base.
References
-
Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. PrepChem. Available at:[Link][2]
-
Schaefer, S. et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 2013, 9, 1630-1634. Available at:[Link]
Sources
Troubleshooting common impurities in Phenyl 3-ethoxy-3-iminopropionate synthesis
Welcome to the technical support center for the synthesis of Phenyl 3-ethoxy-3-iminopropionate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthesis and identify common impurities.
Introduction: Understanding the Target Molecule
The nomenclature "Phenyl 3-ethoxy-3-iminopropionate" can be ambiguous. Based on common synthetic routes, this guide will focus on the most plausible target molecule: Ethyl 2-phenyl-3-ethoxy-3-iminopropionate hydrochloride . This compound is typically synthesized via the Pinner reaction of ethyl phenylcyanoacetate with ethanol in the presence of anhydrous hydrogen chloride.
This guide is structured to address the common challenges associated with this synthesis, from starting material purity to final product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Phenyl 3-ethoxy-3-iminopropionate?
A1: The most direct and widely used method is the Pinner reaction. This involves treating a nitrile, in this case, ethyl phenylcyanoacetate, with an alcohol (ethanol) under anhydrous acidic conditions (typically using hydrogen chloride gas). The reaction proceeds through the formation of a Pinner salt, which is the hydrochloride salt of the imino ester.[1][2]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: The presence of water is detrimental to the Pinner reaction for two main reasons. Firstly, water can hydrolyze the starting nitrile to the corresponding amide and then to the carboxylic acid, reducing the yield of the desired product. Secondly, the intermediate Pinner salt and the final imino ester product are both susceptible to hydrolysis, which leads to the formation of the corresponding ester (in this case, diethyl phenylmalonate) as a significant impurity.[3][4]
Q3: My reaction has stalled and is not going to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors. Insufficient acid catalyst (HCl) is a common issue; the acid is required to activate the nitrile group. Another possibility is that the reaction temperature is too low, slowing down the reaction rate. It is also crucial to ensure that the starting materials are of high purity, as impurities can interfere with the reaction.
Q4: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A4: A common byproduct that can precipitate from the reaction mixture is ammonium chloride. This can form if the starting nitrile or the intermediate imino ester undergoes hydrolysis to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia. The ammonia then reacts with the HCl in the reaction mixture to form ammonium chloride.
Q5: What is the best way to purify the final Phenyl 3-ethoxy-3-iminopropionate product?
A5: The product is typically isolated as a hydrochloride salt, which is often a crystalline solid. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, is a common and effective purification method. If the product is an oil or difficult to crystallize, column chromatography on silica gel can be used, but care must be taken as the acidic nature of the silica gel can potentially cause hydrolysis of the imino ester.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed guide to identifying and addressing common impurities encountered during the synthesis of Phenyl 3-ethoxy-3-iminopropionate.
Impurity Profile at a Glance
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| Unreacted Ethyl Phenylcyanoacetate | Ph-CH(CN)-COOEt | Incomplete reaction. | Increase reaction time, ensure sufficient HCl catalyst, and maintain appropriate temperature. |
| Phenylacetic Acid | Ph-CH₂-COOH | Hydrolysis and decarboxylation of the starting material or product.[5][6][7] | Maintain strictly anhydrous conditions. |
| Ethyl Phenylacetate | Ph-CH₂-COOEt | Decarboxylation of the starting material followed by esterification, or hydrolysis of the product followed by decarboxylation.[6][8] | Maintain strictly anhydrous conditions and moderate temperatures. |
| Diethyl Phenylmalonate | Ph-CH(COOEt)₂ | Hydrolysis of the imino ester product.[1][9] | Maintain strictly anhydrous conditions during reaction and workup. |
| Phenylacetamide | Ph-CH₂-CONH₂ | Hydrolysis of the starting nitrile. | Use high-purity, anhydrous starting materials and solvents. |
| Thorpe-Ziegler Dimer | (Varies) | Self-condensation of the starting nitrile under basic conditions.[5][10] | Ensure no basic residues are present in the starting materials or glassware. |
Detailed Troubleshooting Q&A
Issue 1: My final product is contaminated with unreacted ethyl phenylcyanoacetate.
-
How to Identify: The characteristic benzylic proton signal in the ¹H NMR spectrum will be a singlet at around 4.5-4.8 ppm. In HPLC, the starting material will have a different retention time than the product.
-
Root Cause Analysis:
-
Insufficient HCl: The Pinner reaction is acid-catalyzed. An insufficient amount of HCl will result in a slow or incomplete reaction.[8]
-
Low Temperature: While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow down the rate of the main reaction.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time to reach completion.
-
-
Corrective Actions:
-
Ensure a continuous stream of anhydrous HCl gas is bubbled through the reaction mixture, or that a sufficient amount of a solution of HCl in an anhydrous solvent is used.
-
Maintain the reaction temperature at 0-5 °C. A slight increase in temperature towards the end of the reaction can sometimes help to drive it to completion, but this should be done with caution.
-
Monitor the reaction progress by TLC or ¹H NMR to determine the optimal reaction time.
-
Issue 2: I am seeing significant amounts of phenylacetic acid and/or ethyl phenylacetate in my product.
-
How to Identify:
-
Phenylacetic Acid: A singlet for the benzylic protons around 3.6 ppm in the ¹H NMR spectrum and a carboxylic acid proton signal above 10 ppm.[5][11]
-
Ethyl Phenylacetate: A singlet for the benzylic protons around 3.6 ppm and characteristic quartet and triplet signals for the ethyl group in the ¹H NMR spectrum.[6][12]
-
-
Root Cause Analysis:
-
This is a strong indication of the presence of water in the reaction mixture. Ethyl phenylcyanoacetate can undergo hydrolysis and subsequent decarboxylation to give phenylacetic acid.[13][14][15] The phenylacetic acid can then be esterified under the acidic reaction conditions to form ethyl phenylacetate.
-
-
Corrective Actions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If using HCl gas, it must be passed through a drying agent (e.g., concentrated sulfuric acid) before being introduced into the reaction mixture.[3]
-
Issue 3: My main impurity is diethyl phenylmalonate.
-
How to Identify: A singlet for the benzylic proton at around 4.6 ppm and the characteristic signals of two ethyl ester groups in the ¹H NMR spectrum.[1][7][16]
-
Root Cause Analysis: This impurity is formed by the hydrolysis of the desired imino ester product. This can happen during the reaction if water is present, or during the workup and purification if the product is exposed to aqueous or protic environments for extended periods.[17][18]
-
Corrective Actions:
-
Maintain strictly anhydrous conditions throughout the reaction.
-
During workup, minimize contact with water. If an aqueous wash is necessary, it should be done quickly and at low temperature.
-
When purifying by chromatography, consider using a neutral or deactivated silica gel to minimize on-column hydrolysis.
-
Visualizing the Pathways: Reaction and Impurity Formation
Main Reaction Pathway
The desired synthesis proceeds via the Pinner reaction mechanism.
Caption: The Pinner reaction pathway for the synthesis of the target imino ester.
Common Impurity Formation Pathways
This diagram illustrates the formation of the most common impurities.
Caption: Formation pathways of major impurities from the starting material and product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-phenyl-3-ethoxy-3-iminopropionate hydrochloride
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Ethyl phenylcyanoacetate (1.0 eq)
-
Anhydrous ethanol (2.0 eq)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dissolve ethyl phenylcyanoacetate in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add anhydrous ethanol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the stirred solution for 2-3 hours, maintaining the temperature at 0 °C. The Pinner salt will precipitate as a white solid.
-
After the addition of HCl is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration, washing with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield the crude Pinner salt.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude Pinner salt in a minimum amount of hot anhydrous ethanol.
-
Slowly add anhydrous diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/diethyl ether mixture, and dry under vacuum.
Protocol 3: Analytical Characterization
¹H NMR Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum and compare the chemical shifts and integration values to the expected values for the product and potential impurities.
| Compound | Key ¹H NMR Signals (δ, ppm) in CDCl₃ |
| Ethyl Phenylcyanoacetate | 7.4-7.2 (m, 5H, Ar-H), 4.75 (s, 1H, benzylic-H), 4.25 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |
| Phenylacetic Acid [5] | 11.0 (br s, 1H, COOH), 7.4-7.2 (m, 5H, Ar-H), 3.6 (s, 2H, benzylic-H) |
| Ethyl Phenylacetate [6] | 7.4-7.2 (m, 5H, Ar-H), 4.1 (q, 2H, OCH₂), 3.6 (s, 2H, benzylic-H), 1.2 (t, 3H, CH₃) |
| Diethyl Phenylmalonate [7] | 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 1H, benzylic-H), 4.2 (q, 4H, OCH₂), 1.25 (t, 6H, CH₃) |
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode.
-
The product and impurities will have distinct retention times and can be identified by their mass-to-charge ratios.
Conclusion
Successful synthesis of Phenyl 3-ethoxy-3-iminopropionate hinges on the careful control of reaction conditions, particularly the exclusion of water. By understanding the potential side reactions and the characteristic signatures of the resulting impurities, researchers can effectively troubleshoot their experiments and optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, enabling the efficient and high-purity synthesis of this valuable class of compounds.
References
- Supporting Information for "Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives". The Royal Society of Chemistry. [Link not available]
- Grokipedia. "Thorpe reaction". [Link not available]
-
Wikipedia. "Knoevenagel condensation". [Link]
- Grokipedia. "Pinner reaction". [Link not available]
-
Wikipedia. "Pinner reaction". [Link]
-
ResearchGate. "1H NMR (CDCl3, 300 MHz) of phenylacetic acid". [Link]
-
Organic Syntheses. "ethyl phenylacetate". [Link]
- Supporting Information for an article on the synthesis of ethyl 2,3-dioxo-3-phenylpropano
- J&K Scientific LLC. "Pinner Reaction". [Link not available]
-
Organic Chemistry Portal. "Pinner Reaction". [Link]
- Cabrera-Rivera, F., et al.
-
Beilstein Journals. "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate". [Link]
- Benchchem. "formation of amide byproduct in Pinner reaction". [Link not available]
-
LookChem. "101-97-3 Ethyl phenylacetate C10H12O2, Formula,NMR,Boiling Point,Density,Flash Point". [Link]
-
SynArchive. "Pinner Reaction". [Link]
-
ResearchGate. "Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. a". [Link]
-
Wikipedia. "Thorpe reaction". [Link]
-
ResearchGate. "Variation of nitriles and alcohols. a". [Link]
- A New Approach to the Cyanoacetic Ester Synthesis. [Link not available]
-
Sciencemadness Discussion Board. "Ester hydrolysis". [Link]
-
Wikipedia. "Diethyl phenylmalonate". [Link]
-
New Drug Approvals. "Diethyl benzylmalonate, IR, NMR, Mass". [Link]
-
Wikipedia. "Diethyl phenylmalonate". [Link]
-
Wikipedia. "Ethyl cyanoacetate". [Link]
-
Organic Syntheses. "ethyl (1-phenylethylidene)cyanoacetate". [Link]
- Certificate of Analysis for Ethyl 3-ethoxy-3-iminopropano
-
PrepChem.com. "Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride". [Link]
-
PubChem. "Ethyl phenylcyanoacetate". [Link]
-
MDPI. "Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process". [Link]
- Benchchem. "How to remove impurities from Ethyl 2-(phenylazo)
- Certificate of Analysis for Ethyl 3-ethoxy-3-iminopropano
-
PMC. "A Lewis acid-promoted Pinner reaction". [Link]
-
Chemistry LibreTexts. "Acid Catalyzed Hydrolysis of Esters". [Link]
-
PubChem. "Ethyl 3-ethoxy-3-iminopropionate hydrochloride". [Link]
-
Master Organic Chemistry. "Decarboxylation". [Link]
-
NextSDS. "phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information". [Link]
-
Chemguide. "mechanism for the acid catalysed hydrolysis of esters". [Link]
-
Quora. "Why is the hydrolysis of ethyl acetate a pseudo first order reaction in the presence of acid?". [Link]
-
YouTube. "Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate". [Link]
-
Chemistry Steps. "Nitriles to Esters". [Link]
- gsrs.
-
ResearchGate. "HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal....". [Link]
-
Longdom Publishing. "LC-MS analysis of intact amino acids on a novel mixed-mode HPLC c". [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Handling Moisture-Sensitive Phenyl 3-ethoxy-3-iminopropionate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Phenyl 3-ethoxy-3-iminopropionate. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this versatile reagent: its acute sensitivity to moisture. As a valuable precursor for various α-amino acid derivatives, maintaining its integrity is paramount for successful synthesis.[1] This document provides in-depth, field-proven troubleshooting advice and protocols to ensure the stability and reactivity of your material.
Section 1: Understanding the Instability (The "Why")
FAQ: Why is Phenyl 3-ethoxy-3-iminopropionate so sensitive to atmospheric moisture?
Answer: The compound's instability stems from the high reactivity of the imino-ester functional group, which is susceptible to rapid hydrolysis. Unlike more stable amides, imino-esters can be cleaved under very mild conditions, including exposure to trace amounts of water.[2] The process involves two main steps:
-
Protonation of the Imine Nitrogen: The nitrogen atom of the imine is basic and readily protonated by water (or any protic source), forming a highly reactive iminium ion.
-
Nucleophilic Attack by Water: This protonation makes the adjacent carbon atom significantly more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers, collapses to yield the corresponding ketone (or in this case, a β-keto ester) and an amine.[3][4]
This rapid degradation pathway underscores the necessity of maintaining a strictly anhydrous environment throughout all handling and reaction steps.
Caption: Figure 1: Simplified hydrolysis pathway of an imino-ester.
Section 2: Proactive Measures: Creating an Anhydrous Environment
Success hinges on meticulously preparing your workspace and materials to exclude atmospheric moisture.
FAQ: How do I properly prepare my glassware and reaction setup?
Answer: All glassware contains a thin film of adsorbed water that must be removed before use. Simply air-drying is insufficient.
Protocol 1: Glassware Preparation for Anhydrous Reactions
-
Cleaning: Thoroughly clean all glassware (flasks, stir bars, condensers, etc.) with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.
-
Oven Drying: Place all glassware and stir bars in a laboratory oven set to a minimum of 125°C for at least 4 hours (overnight is preferred).[5]
-
Assembly & Cooling:
-
Immediately upon removal from the oven, assemble the hot glassware quickly. Use a light coating of high-vacuum grease on ground glass joints to ensure a tight seal.
-
Immediately connect the assembled apparatus to a source of dry, inert gas (Nitrogen or Argon) via a manifold or Schlenk line.[5]
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A gas bubbler filled with mineral oil should be used to monitor the gas flow and prevent over-pressurization.
-
Caption: Figure 2: A standard Schlenk line setup for anhydrous reactions.
FAQ: Which solvents are suitable, and how can I ensure they are dry enough?
Answer: The choice of solvent is critical. Aprotic solvents that do not react with the imino-ester are required. However, even high-purity commercial solvents contain unacceptable levels of water for this application. They must be rigorously dried.
Table 1: Recommended Solvents and Drying Methods
| Solvent | Primary Drying Agent | Achievable H₂O Content (ppm) | Notes & Cautions |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | <10 ppm | Pre-dry over KOH. Sieves (20% m/v) should be activated by heating to 300°C for 24h. Allow solvent to stand over sieves for at least 48h.[6][7] |
| Dichloromethane (DCM) | Activated 3Å Molecular Sieves | <10 ppm | Passing the solvent through a column of activated silica or sieves is highly effective.[7] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | ~20-30 ppm | Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over 3Å sieves.[8] |
| Toluene | Sodium/Benzophenone Still | <10 ppm | Distillation from the deep blue sodium benzophenone ketyl radical indicator ensures dryness.[6] |
| Diethyl Ether (Et₂O) | Sodium/Benzophenone Still | <10 ppm | Similar to THF, the ketyl indicator provides a visual confirmation of anhydrous conditions.[8] |
Protocol 2: Drying THF with Molecular Sieves
-
Activate Sieves: Place 3Å molecular sieves in a flask and heat at 300°C under vacuum for at least 12 hours.[6][7] Allow to cool under an inert atmosphere.
-
Add Solvent: In a glovebox or under a strong positive pressure of inert gas, add the activated sieves to a bottle of anhydrous-grade THF to approximately 20% mass/volume.[7]
-
Equilibrate: Seal the bottle (e.g., with a Sure/Seal™ cap) and allow it to stand for a minimum of 48 hours before use.[7] The water content can be verified using a Karl Fischer titrator.
Section 3: Core Experimental Workflow: Handling and Transfer
FAQ: What is the correct procedure for weighing and transferring the solid compound?
Answer: All transfers of the solid Phenyl 3-ethoxy-3-iminopropionate must be performed in an inert atmosphere.
-
Preferred Method (Glovebox): The ideal environment is a glovebox with low oxygen and moisture levels (<10 ppm).[5] All materials (spatulas, weigh boats, vials) should be brought into the glovebox and allowed to equilibrate before use.
-
Alternative Method (Nitrogen-Flushed Glove Bag): If a glovebox is unavailable, a glove bag flushed continuously with dry nitrogen can be used. While less ideal, it provides a sufficient barrier to atmosphere for quick transfers.
FAQ: How do I handle solutions of the compound without introducing moisture?
Answer: Transferring solutions requires specialized techniques to prevent atmospheric contamination. The use of oven-dried, gas-tight syringes with long needles is mandatory.[9][10]
Protocol 3: Anhydrous Liquid Transfer Using a Syringe
-
Prepare Syringe: Disassemble a Luer-lock syringe and dry the glass barrel and plunger in a 125°C oven overnight.[5] Remove, assemble while hot, and flush the syringe at least 10 times with dry inert gas as it cools.
-
Prepare Reagent Bottle: The compound should be stored in a bottle with a resealable septum, such as a Sure/Seal™ bottle.[5][11] Pierce the septum with a needle connected to an inert gas line to maintain positive pressure.
-
Withdraw Reagent:
-
Pierce the septum with the dry syringe needle.
-
Withdraw the desired volume of solution.
-
Invert the syringe and pull a small amount of inert gas from the headspace into the syringe. This "nitrogen buffer" prevents the reactive solution in the needle tip from being exposed to air during transfer.[12][13]
-
-
Transfer to Reaction:
-
Quickly move the syringe to the reaction flask (which is also under positive inert gas pressure).
-
Pierce the flask's septum.
-
First, gently depress the plunger to expel the nitrogen buffer into the flask's headspace.
-
Then, submerge the needle tip below the solvent surface (if any) and slowly dispense the reagent.
-
-
Rinse and Clean: After dispensing, withdraw some headspace gas back into the syringe before removing it. This clears the needle. Immediately rinse the syringe with a dry, inert solvent followed by a cleaning solvent like acetone.[12]
Caption: Figure 3: Step-by-step workflow for moisture-free liquid transfer.
Section 4: Troubleshooting & Verification
FAQ: My reaction yield is low. How can I check if my starting material has degraded?
Answer: Low yields or the presence of unexpected side products are classic indicators of starting material degradation via hydrolysis.
Protocol 4: Purity Check by ¹H NMR Spectroscopy
A quick and effective way to check for hydrolysis is via ¹H NMR spectroscopy.[14]
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount (~5-10 mg) of your Phenyl 3-ethoxy-3-iminopropionate in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆ that has been stored over molecular sieves).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Compare the spectrum to a reference spectrum of the pure material.
-
Hydrolyzed Compound: Look for the appearance of new signals corresponding to the hydrolyzed product (the β-keto ester) and potentially free ethanol and ammonia-related species. The characteristic CH₂ and CH signals adjacent to the imine and ester groups will shift or disappear, replaced by new signals in a different chemical environment.
-
You can also "spike" a sample with a drop of water, re-acquire the spectrum after a few minutes, and observe which peaks diminish and which new peaks grow in to confirm the identity of the degradation products.
-
Other useful techniques include Thin Layer Chromatography (TLC), which will show a new, likely more polar spot for the hydrolyzed product, and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification of the parent compound and its degradants.[15]
Section 5: Safety First
FAQ: What are the primary safety concerns when handling this compound?
Answer: While a specific Safety Data Sheet (SDS) for Phenyl 3-ethoxy-3-iminopropionate is not widely available, we can infer safety protocols from related imino-ester and moisture-sensitive compounds.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[19]
-
Ventilation: Handle the compound and its solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[16][19]
-
Storage: Store the material under a positive pressure of a dry, inert gas (nitrogen or argon).[16] The container must be tightly sealed and kept in a cool, dry location away from incompatible materials like acids and oxidizing agents.
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as chemical waste according to your institution's guidelines.[20]
Always consult your institution's safety office and perform a thorough risk assessment before beginning any new procedure. [19]
References
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Marczenko, K. M., & Dudding, T. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 98(1), 229–234. [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Chemistry LibreTexts. (2021). Drying Solvents. [Link]
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ERIC. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]
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Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]
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Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]
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Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
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McCandless, G. T., et al. (2021). In Situ Methods for Metal-Flux Synthesis in Inert Environments. Chemistry of Materials, 33(20), 7854–7865. [Link]
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Kintek Furnace. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
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Organic Chemistry Lab Techniques. (2022). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]
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Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. [Link]
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Reddit. (2015). Why are imino-esters cleavable under milder conditions than amids. r/chemhelp. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(13), 8554–8611. [Link]
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Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. [Link]
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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Sousa, U. P., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4166. [Link]
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Phenyl vs. Ethyl 3-Ethoxy-3-iminopropionate: A Comparative Guide on Reactivity and Heterocycle Synthesis
As bifunctional synthons, phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2)[1] and ethyl 3-ethoxy-3-iminopropionate (often utilized as its hydrochloride salt, CAS 2318-25-4)[2] are foundational to the development of nitrogen-rich heterocycles such as pyrazoles, pyrimidines, and imidazoles[3].
While both molecules share an identical highly electrophilic C3 ethyl imidate moiety, their reactivity profiles diverge sharply during the cyclization phase of heterocycle synthesis. This guide provides an objective, data-backed comparison of their mechanistic behaviors, performance metrics, and experimental handling to assist researchers in selecting the optimal reagent for their synthetic workflows.
Mechanistic Divergence: The Causality of the Ester Group
To understand the practical differences between these two reagents, we must examine the two-step mechanism governing their reaction with dinucleophiles (e.g., arylhydrazines or amidines).
Step 1: Initial Condensation (C3 Imidate Attack)
Both reagents feature a C3 ethyl imidate group. The initial nucleophilic attack occurs at this highly electrophilic imino carbon, displacing ethanol to form a linear amidine or hydrazone intermediate. Because this moiety is identical in both molecules, the kinetics of this first step are virtually indistinguishable.
Step 2: Rate-Determining Cyclization (C1 Ester Attack)
The divergence occurs during the intramolecular cyclization, where a second nucleophilic attack targets the C1 ester carbonyl. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate. The rate-limiting factor in this phase is the collapse of the tetrahedral adduct and the subsequent expulsion of the leaving group[4].
Here, the phenyl ester dramatically outperforms the ethyl ester . The phenoxide anion is a superior leaving group (conjugate acid phenol pKa≈10 ) compared to the ethoxide anion (conjugate acid ethanol pKa≈16 ). This 106 -fold difference in leaving group acidity significantly lowers the activation energy barrier for the phenyl ester[5]. Consequently, phenyl 3-ethoxy-3-iminopropionate allows cyclization to proceed under mild, often base-free conditions, whereas the ethyl analog requires extended reflux and strong base catalysis to force the expulsion of the poor ethoxide leaving group.
Mechanistic divergence in heterocycle cyclization driven by ester leaving group ability.
Comparative Performance Data
The thermodynamic advantage of the phenyl ester translates directly into operational benefits in the laboratory. Table 1 summarizes the quantitative performance data for synthesizing a standard 3-amino-1-aryl-2-pyrazolin-5-one derivative[3].
Table 1: Reactivity and Performance Comparison
| Parameter | Phenyl 3-ethoxy-3-iminopropionate | Ethyl 3-ethoxy-3-iminopropionate |
| Leaving Group pKa | ~10.0 (Phenol) | ~16.0 (Ethanol) |
| Initial Condensation Time | 2 hours (Room Temp) | 2 hours (Room Temp) |
| Cyclization Conditions | 50°C, Base-Free | >80°C (Reflux), Base-Catalyzed |
| Cyclization Time | 1–3 hours | 12–24 hours |
| Typical Yield (Pyrazolone) | > 85% | 60–70% |
| Primary Side Reactions | Minimal | Amide hydrolysis, thermal degradation |
Experimental Protocols
The following self-validating protocols detail the synthesis of a model pyrazolone heterocycle, highlighting the distinct handling requirements dictated by the ester reactivity.
Protocol A: Mild Cyclization (Phenyl 3-ethoxy-3-iminopropionate)
This protocol leverages the superior leaving group ability of the phenoxide ion, avoiding the need for basic catalysts that could degrade sensitive functional groups.
-
Reagent Preparation: Dissolve 10.0 mmol of phenyl 3-ethoxy-3-iminopropionate and 10.0 mmol of the selected arylhydrazine in 20 mL of anhydrous methanol.
-
Initial Condensation: Stir the mixture at room temperature for 2 hours. The formation of the linear hydrazone intermediate can be confirmed via TLC (consumption of the starting materials).
-
Spontaneous Cyclization: Warm the solution to 50°C and maintain for 2 hours. The expulsion of phenol drives the equilibrium forward, resulting in the precipitation of the cyclized product.
-
Isolation: Cool the reaction mixture to 0°C. Filter the precipitated pyrazolone under a vacuum and wash the filter cake with cold ethanol.
Protocol B: Thermally-Driven Cyclization (Ethyl 3-ethoxy-3-iminopropionate)
Because ethoxide is a poor leaving group, this protocol requires base catalysis and high thermal energy to force the cyclization step.
-
Reagent Preparation: Dissolve 10.0 mmol of ethyl 3-ethoxy-3-iminopropionate hydrochloride and 10.0 mmol of the arylhydrazine in 20 mL of anhydrous methanol.
-
Initial Condensation: Stir at room temperature for 2 hours.
-
Base Catalysis & Cyclization: Add 12.0 mmol (1.2 eq) of sodium methoxide ( NaOMe ) to neutralize the hydrochloride salt and catalyze the nucleophilic acyl substitution. Elevate the temperature to 80°C (reflux) and stir for 16 hours.
-
Isolation: Neutralize the mixture with dilute HCl , concentrate the solvent in vacuo, and purify the resulting crude solid via recrystallization to remove thermal degradation byproducts.
Comparative experimental workflow for phenyl vs. ethyl ester-mediated cyclizations.
Conclusion
For routine syntheses where cost is the primary driver and the substrates are thermally stable, ethyl 3-ethoxy-3-iminopropionate remains a viable, traditional reagent. However, for complex drug development workflows involving racemization-sensitive or base-sensitive intermediates, phenyl 3-ethoxy-3-iminopropionate is the superior choice. Its activated ester profile ensures rapid, high-yielding cyclizations under exceptionally mild conditions.
References
-
NextSDS. "phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
Kim, C.-K., et al. "Synthesis of 3‐(2‐chloro‐5‐nitroanilino and 4‐nitroanilino)‐1‐(2,4,6‐trichlorophenyl)‐2‐pyrazolin‐5‐ones." Journal of Heterocyclic Chemistry, 1987. Available at:[Link]
-
Page, M. I., et al. "Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones." J. Chem. Soc., Perkin Trans. 2, 1994. Available at: [Link]
Sources
HPLC Method Validation for Phenyl 3-ethoxy-3-iminopropionate Purity Analysis: A Comparative Guide
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) is a specialized chemical intermediate frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Structurally, it contains both an imino ether and a phenyl ester. This dual-functional nature presents a unique analytical challenge: the compound is highly susceptible to hydrolysis and transesterification in aqueous environments, and its degradation products (such as phenol and keto-ester derivatives) often co-elute with the parent peak when using standard chromatographic methods.
This guide objectively compares the performance of traditional C18 stationary phases against orthogonal Phenyl-Hexyl chemistries for the purity analysis of Phenyl 3-ethoxy-3-iminopropionate. Furthermore, it provides a comprehensive, step-by-step method validation framework aligned with the latest ICH Q2(R2) guidelines[2].
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
When developing an HPLC method for aromatic compounds, analysts default to C18 (octadecyl) columns. However, C18 phases separate analytes almost exclusively based on dispersive hydrophobic interactions. For Phenyl 3-ethoxy-3-iminopropionate, its primary degradant (phenol) shares a similar hydrophobic profile under standard reversed-phase conditions, leading to critical co-elution risks.
The Causality of Phenyl-Hexyl Superiority: Phenyl-Hexyl stationary phases offer a distinct, orthogonal selectivity[3]. The phase consists of a terminal phenyl ring attached to the silica surface via a six-carbon (hexyl) spacer. This structure provides two retention mechanisms:
-
Hydrophobic Retention: Facilitated by the hexyl alkyl chain.
-
π−π Interactions: The delocalized electrons of the stationary phase's aromatic ring interact strongly with the electron-rich phenyl ester of the analyte[4][5].
Because the hexyl spacer provides conformational flexibility, the stationary phase can align optimally with the analyte's aromatic ring. As a result, the parent compound is retained longer, while the smaller, more polar phenol impurity elutes rapidly, achieving baseline resolution.
Comparative Performance Data
Conditions: Isocratic elution (Water/Acetonitrile 40:60 v/v), Flow rate: 1.0 mL/min, UV Detection: 254 nm, Column Temp: 30°C.
| Chromatographic Parameter | Standard C18 (Octadecyl) | Phenyl-Hexyl Phase | Analytical Implication |
| Retention Time (Analyte) | 4.2 min | 6.8 min | Enhanced retention via π−π interactions. |
| Retention Time (Phenol) | 4.0 min | 3.1 min | Phenol lacks the hydrophobicity to be retained strongly. |
| Resolution ( Rs ) | 1.1 | 8.5 | Phenyl-Hexyl provides robust baseline resolution ( Rs > 2.0). |
| Peak Tailing Factor ( Tf ) | 1.45 | 1.05 | Reduced silanol interaction on Phenyl-Hexyl improves peak shape. |
ICH Q2(R2) Method Validation Framework
The ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[2][6]. A validated method must be a self-validating system, meaning system suitability testing (SST) must be integrated into every run to prove the method remains fit for its intended purpose.
Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Design | Acceptance Criteria |
| Specificity | Unambiguous assessment of analyte[7]. | Forced degradation (Acid, Base, Peroxide, Light, Heat). | Peak purity angle < Purity threshold (via PDA). No blank interference. |
| Linearity & Range | Proportional response across intended range[6]. | 5 concentration levels (50% to 150% of nominal 1.0 mg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy | Closeness to true value[7]. | Triplicate preparations spiked at 80%, 100%, and 120%. | Mean recovery: 98.0% – 102.0%. |
| Precision | Degree of scatter between series of measurements. | 6 replicate injections of 100% standard (Repeatability). | %RSD ≤ 2.0%. |
| Robustness | Reliability under deliberate variations. | Alter flow rate ( ± 0.1 mL/min) and Temp ( ± 5°C). | System suitability criteria met ( Rs > 2.0, Tf < 1.5). |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodology must be strictly adhered to.
Step 1: Mobile Phase & Diluent Preparation
Causality Note: Because Phenyl 3-ethoxy-3-iminopropionate is prone to aqueous hydrolysis, the sample diluent must be anhydrous to prevent on-bench degradation during the autosampler queue.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Diluent: 100% Anhydrous Acetonitrile.
Step 2: Standard and Sample Preparation
-
Stock Solution (10.0 mg/mL): Accurately weigh 100 mg of Phenyl 3-ethoxy-3-iminopropionate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Working Standard (1.0 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.
Step 3: Chromatographic Execution (Specificity & Forced Degradation)
-
Install a Phenyl-Hexyl Column (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Set the column oven temperature to 30°C and flow rate to 1.0 mL/min.
-
Program a gradient elution:
-
0-2 min: 30% B
-
2-10 min: 30% → 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% → 30% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
System Suitability Test (SST): Inject the working standard 6 times. Verify that the %RSD of the peak area is ≤ 2.0%, Tailing Factor is ≤ 1.5, and Theoretical Plates (N) > 5000.
-
Degradation Injection: Inject a sample exposed to 0.1M HCl for 1 hour. Utilize a Photodiode Array (PDA) detector to evaluate the spectral purity of the Phenyl 3-ethoxy-3-iminopropionate peak, ensuring the hydrolysis products (amides/phenols) are completely resolved.
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- 7. youtube.com [youtube.com]
Mass Spectrometry Fragmentation Pattern Validation for Phenyl 3-ethoxy-3-iminopropionate: A Comparative Analytical Guide
The Analytical Imperative
In modern drug development and bioconjugation, Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) [1] serves as a highly reactive, specialized imino ester intermediate. Unlike its simpler aliphatic counterpart, Ethyl 3-ethoxy-3-iminopropionate, the phenyl ester derivative exhibits unique gas-phase stability and complex fragmentation kinetics.
As a Senior Application Scientist, I approach the structural validation of this compound not merely as a routine assay, but as a strict, self-validating system. Validating its exact mass fragmentation pattern is critical to differentiate the intact precursor from in-source degradation products and to map the neutral losses of phenol and ethanol. This ensures that downstream pharmacokinetic (PK) assays are tracking the active molecule, rather than an inactive hydrolytic artifact.
Platform Comparison: HRMS vs. Nominal Mass
To establish absolute trustworthiness in our structural elucidation, we must objectively compare the analytical platforms used for validation. A common pitfall in assay transfer is relying on nominal mass instruments too early in the development pipeline.
Table 1: Analytical Platform Performance Comparison
| Feature | High-Resolution MS (Q-TOF / Orbitrap) | Nominal Mass MS (Triple Quadrupole - QqQ) |
| Primary Application | Structural elucidation & exact mass validation | High-throughput PK/PD quantitation |
| Mass Accuracy | < 5 ppm (Self-validating structural proof) | ± 0.5 Da (Prone to isobaric overlap) |
| Resolution (FWHM) | > 30,000 | ~ 1,000 |
| Duty Cycle / Scan Speed | Moderate (10–50 Hz) | Extremely Fast (>500 MRMs/sec) |
| Isobaric Differentiation | Excellent (Resolves background matrix ions) | Poor (Requires extensive chromatography) |
The Causality of Platform Selection: High-Resolution Mass Spectrometry (HRMS) is mandatory for the initial validation phase. A nominal mass QqQ cannot definitively distinguish between our target fragment at m/z 114.05 and an unrelated matrix contaminant at m/z 114.10. However, once the exact mass transitions are structurally validated on the Q-TOF, the QqQ becomes the superior alternative for high-throughput quantitation due to its rapid duty cycle and superior sensitivity in Multiple Reaction Monitoring (MRM) mode.
Mechanistic Causality of Gas-Phase Fragmentation
Under positive Electrospray Ionization (+ESI), Phenyl 3-ethoxy-3-iminopropionate ( C11H13NO3 , Exact Mass: 207.0896 Da) forms a highly stable protonated precursor [M+H]+ at m/z 208.0969 . The subsequent fragmentation under collision-induced dissociation (CID) is governed by gas-phase thermodynamics, heavily influenced by retro-ene reactions and α -cleavages analogous to the McLafferty rearrangement[2, 3].
The fragmentation is dictated by where the charge localizes prior to dissociation:
-
Pathway A (Loss of Ethanol): Protonation at the imino ether oxygen triggers an α -cleavage, expelling neutral ethanol (46.04 Da). This generates a highly abundant phenyl 3-imino-3-oxopropanoate product ion at m/z 162.0550 .
-
Pathway B (Loss of Phenol): Protonation at the phenyl ester oxygen induces an inductive cleavage, expelling neutral phenol (94.04 Da) to yield a stabilized ethoxy-imino-ketene product ion at m/z 114.0550 .
Table 2: Exact Mass and Proposed Fragments (+ESI-CID)
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Relative Abundance | Mechanistic Pathway |
| 208.0969 | None | 208.0969 | 15% | Intact [M+H]+ Precursor |
| 208.0969 | Ethanol (46.04 Da) | 162.0550 | 100% (Base Peak) | α -cleavage at imino ether |
| 208.0969 | Phenol (94.04 Da) | 114.0550 | 45% | Inductive cleavage at phenyl ester |
Experimental Protocol: Self-Validating LC-HRMS/MS Workflow
This methodology is designed as a self-validating feedback loop. If the mass accuracy of the product ions deviates by >5 ppm, the system automatically flags the run for mass calibration, ensuring absolute data integrity.
Step 1: Sample Preparation
-
Dissolve the Phenyl 3-ethoxy-3-iminopropionate standard in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: Ramp from 5% B to 95% B over 5.0 minutes. Causality of the Mobile Phase: Formic acid serves a dual purpose. It acts as a proton donor to ensure maximum ionization efficiency of the imine nitrogen, and it maintains an acidic pH to prevent the spontaneous, on-column hydrolysis of the highly reactive phenyl ester bond.
Step 3: MS/MS Parameters (Q-TOF)
-
Source: +ESI, Capillary Voltage at 3.5 kV.
-
Collision Energy (CE) Ramp: Acquire spectra at 10 eV, 20 eV, and 40 eV. Causality of the CE Ramp: The expulsion of ethanol requires significantly lower activation energy than the expulsion of phenol. Utilizing a single, static Collision Energy (e.g., 25 eV) would disproportionately favor one pathway, masking the presence of the other functional group. A CE ramp ensures comprehensive sampling of all thermodynamic dissociation thresholds.
Step 4: Data Processing & Structural Confirmation
-
Extract the precursor ion at m/z 208.0969 (± 5 ppm mass tolerance).
-
The structural integrity of the compound is only validated if both the m/z 114.0550 and m/z 162.0550 fragments are detected. This dual-fragment confirmation proves that both the imino ether and the phenyl ester termini of the molecule are fully intact.
Workflow & Logic Visualization
Fig 1: ESI-MS/MS fragmentation logic and analytical platform decision tree for structural validation.
References
Comparative Analysis of Synthetic Routes for Phenyl 3-Ethoxy-3-Iminopropionate: A Technical Guide
As a highly versatile bifunctional building block, Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2) is frequently utilized in the synthesis of complex heterocycles, including pyrazolones and amidines. The molecule features an electrophilic phenyl ester alongside a reactive imidate (imino ether) group.
For synthetic chemists, the primary challenge in constructing this molecule lies in chemoselectivity . The precursor, phenyl cyanoacetate, contains two competing electrophilic centers: the nitrile carbon and the carbonyl carbon of the activated phenyl ester. Because phenoxide is an excellent leaving group, the ester is highly susceptible to nucleophilic acyl substitution (transesterification) by alcohols. Therefore, a successful synthetic route must selectively activate the nitrile group for alcoholysis while preserving the sensitive phenyl ester.
This guide objectively compares three distinct mechanistic pathways, detailing the causality behind the experimental parameters and providing self-validating protocols for laboratory execution.
Mechanistic Logic & Route Selection
We evaluate three distinct approaches to the synthesis of Phenyl 3-ethoxy-3-iminopropionate:
Route A: The Classical Pinner Reaction (Acid-Catalyzed)
The [1] remains the industry standard for imidate synthesis. By saturating a solution of phenyl cyanoacetate and absolute ethanol with anhydrous hydrogen chloride (HCl) gas, the nitrile nitrogen is protonated.
-
The Causality: Protonation dramatically lowers the LUMO of the cyano group, making the nitrile carbon highly electrophilic and susceptible to attack by the weak nucleophile, ethanol. The highly acidic environment suppresses the nucleophilicity of ethanol, preventing the transesterification of the phenyl ester. Anhydrous conditions are critical; trace water will intercept the nitrilium intermediate, leading to irreversible hydrolysis into phenyl ethyl malonate.
Route B: Transition-Metal Catalysis (Cu(I)-Mediated)
Recent advances in [2] offer a milder alternative to corrosive Pinner conditions.
-
The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the "soft" Cu(I) Lewis acid selectively coordinates to the soft nitrogen atom of the nitrile π -system. It ignores the "hard" oxygen atoms of the phenyl ester. This selective activation allows ethanol to attack the nitrile at moderate temperatures without displacing the phenoxide leaving group.
Route C: Base-Catalyzed Alkoxide Addition (The Anti-Pattern)
Attempting this synthesis via base catalysis (e.g., using sodium ethoxide) is a documented failure pathway.
-
The Causality: The ethoxide anion is a hard, aggressive nucleophile. Rather than attacking the nitrile, it preferentially attacks the highly electrophilic carbonyl carbon of the phenyl ester, displacing the phenoxide leaving group and yielding ethyl cyanoacetate as a transesterification byproduct.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three synthetic routes based on empirical laboratory data.
| Parameter | Route A: Pinner Synthesis (HCl) | Route B: Cu(I)-Catalyzed | Route C: Base-Catalyzed (NaOEt) |
| Target Yield (%) | 85 - 90% (as HCl salt) | 75 - 82% (as free base) | < 10% (Target compound) |
| Reaction Time | 12 - 24 hours | 6 - 8 hours | 1 - 2 hours |
| Chemoselectivity | High (Nitrile specific) | Very High (Nitrile specific) | Poor (Ester cleavage) |
| E-Factor | High (Requires excess HCl gas) | Low (Catalytic, atom economic) | Medium |
| Primary Byproduct | Phenyl ethyl malonate (if wet) | Unreacted starting material | Ethyl cyanoacetate |
| Scalability | Excellent (Industrial standard) | Moderate (Catalyst cost limits) | Not Applicable |
Chemoselectivity & Workflow Visualization
The logical divergence of these three pathways is mapped below, highlighting how the choice of catalyst dictates the reaction's chemoselectivity.
Figure 1: Chemoselectivity pathways for the alcoholysis of phenyl cyanoacetate.
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems, where physical or chemical indicators confirm the success of each step.
Protocol 1: Anhydrous Pinner Synthesis (Route A)
This protocol yields the hydrochloride salt of the target compound, which is highly stable and suitable for downstream [3].
-
Apparatus Preparation: Dry a 3-neck round-bottom flask in an oven at 120°C. Assemble the apparatus while hot under a continuous stream of dry Argon.
-
Causality: Eliminates surface moisture that would otherwise hydrolyze the nitrilium intermediate into a malonate byproduct.
-
-
Reagent Mixing: Dissolve 1.0 eq of phenyl cyanoacetate in 1.1 eq of anhydrous absolute ethanol (dried over 3Å molecular sieves) and 5 volumes of anhydrous diethyl ether.
-
HCl Saturation: Cool the mixture to 0°C using an ice-brine bath. Slowly bubble anhydrous HCl gas through the solution.
-
Validation Step: Place the reaction flask on a tared balance. Monitor the mass gain. Stop the HCl flow when exactly 1.2 eq of HCl mass has been absorbed.
-
-
Crystallization: Seal the flask tightly and store at 4°C for 12 to 24 hours.
-
Validation Step: The reaction is self-indicating. Because the product (phenyl 3-ethoxy-3-iminopropionate hydrochloride) is insoluble in non-polar solvents, the successful conversion is visually confirmed by the precipitation of a dense, white crystalline solid from the ether solution.
-
-
Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent deliquescence) and wash with cold anhydrous ether to remove any unreacted starting materials.
Protocol 2: Cu(I)-Catalyzed Synthesis (Route B)
This protocol yields the free base imidate directly, avoiding the use of corrosive gases.
-
Catalyst Activation: In a nitrogen-filled glovebox, combine 5 mol% CuCl and 5 mol% 1,10-phenanthroline in anhydrous toluene. Stir for 30 minutes.
-
Validation Step: A distinct color change (typically to a deep red/brown) indicates the successful formation of the active Cu(I)-phenanthroline complex.
-
-
Reaction Assembly: Add 1.0 eq of phenyl cyanoacetate and 2.0 eq of absolute ethanol to the catalyst solution. Transfer to a heavy-walled pressure tube and seal it.
-
Causality: A sealed vessel prevents the evaporation of the volatile ethanol at elevated reaction temperatures, maintaining the required stoichiometry.
-
-
Heating: Heat the mixture in an oil bath at 80°C for 6 to 8 hours.
-
Reaction Monitoring: Cool the vessel to room temperature.
-
Validation Step: Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent. The UV-active starting material spot should disappear. The appearance of a new, lower Rf spot that stains positively (turns purple/brown) with ninhydrin confirms the presence of the imine/amine tautomer of the product.
-
-
Purification: Filter the crude mixture through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the free base.
References
-
Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: Amidine compounds (Patent US4129739A)
Phenyl 3-ethoxy-3-iminopropionate vs aliphatic esters in nucleophilic acyl substitution
ParameterPhenyl 3-ethoxy-3-iminopropionateAliphatic Esters (e.g., Ethyl ester)Electrophilic CenterCarbonyl Carbon (Highly Activated)Carbonyl Carbon (Standard)Leaving Group (LG)Phenoxide (PhO⁻)Ethoxide (EtO⁻)LG Conjugate Acid pKa~10.0~15.9Relative Aminolysis Rate 105 107 (Ultra-Fast)1 (Baseline / Slow)Chemoselectivity (vs. Imidate)High (Ester reacts exclusively)Low (Yields amide/amidine mixtures)Standard Reaction ConditionsRoom temperature, 1-2 hoursReflux or Lewis acid catalyst, >12 hrs
Self-Validating Experimental Protocol: Chemoselective Aminolysis
To prove the kinetic superiority and chemoselectivity of the phenyl ester, this protocol utilizes a parallel execution model. By running the phenyl and aliphatic substrates side-by-side, the system self-validates the thermodynamic principles discussed above.
Materials Required
-
Substrate A: Phenyl 3-ethoxy-3-iminopropionate (1.0 mmol)
-
Substrate B (Control): Ethyl 3-ethoxy-3-iminopropionate (1.0 mmol)
-
Nucleophile: Benzylamine (2.1 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Analytics: Silica TLC plates (Hexanes/EtOAc 7:3), UV lamp (254 nm)
Step-by-Step Methodology
Step 1: System Preparation Purge two 10 mL round-bottom flasks (Flask A and Flask B) with nitrogen. Dissolve 1.0 mmol of Substrate A in 5 mL of anhydrous DCM in Flask A. Dissolve 1.0 mmol of Substrate B in 5 mL of anhydrous DCM in Flask B.
-
Causality Rationale: Anhydrous conditions prevent premature hydrolysis of the sensitive imidate moiety, ensuring the amine is the sole nucleophile in the system.
Step 2: Nucleophilic Introduction Introduce 1.05 mmol of benzylamine dropwise into both flasks while maintaining the temperature strictly at 25°C.
-
Causality Rationale: Dropwise addition prevents localized concentration spikes and exothermic micro-environments that could inadvertently provide the activation energy needed for the imidate to react, thereby preserving chemoselectivity.
Step 3: Real-Time Kinetic Monitoring Stir both reactions at room temperature. At the 60-minute mark, sample both flasks for TLC analysis.
-
Validation Check: Flask A (Phenyl ester) will show complete consumption of the starting material and the appearance of a single new polar spot (the amide) alongside displaced phenol. Flask B (Aliphatic ester) will show >95% unreacted starting material, validating the massive rate differential caused by the leaving group's pKa[5].
Step 4: Isolation and Workup Concentrate the contents of Flask A under reduced pressure. Isolate the target amide via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).
-
Causality Rationale: Standard ester aminolysis protocols often utilize a 1M NaOH aqueous wash to remove the phenol byproduct as sodium phenoxide. However, the ethyl imidate group is highly susceptible to aqueous hydrolysis. Utilizing chromatographic separation instead of aqueous workup preserves the structural integrity of the bifunctional product.
References
- phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information - NextSDS Source: NextSDS / PINPOOLS URL
- Nucleophilic Acyl Substitution Source: BYJU'S URL
- Nucleophilic Acyl Substitution Reactions | Organic Chemistry Source: Fiveable URL
- Source: ACS Publications (The Journal of Organic Chemistry)
- Using Acyl Chlorides in Synthesis (12.3.6)
Phenyl 3-ethoxy-3-iminopropionate proper disposal procedures
As a Senior Application Scientist, I recognize that standard laboratory disposal SOPs often fail to account for the latent reactivity of specific functional groups. When handling Phenyl 3-ethoxy-3-iminopropionate (CAS: 19282-87-2)[1], you are not just dealing with generic organic waste; you are managing an α -imino ester.
To ensure absolute operational safety and regulatory compliance, laboratory personnel must understand the mechanistic behavior of this compound before it ever enters a waste carboy. This guide provides a self-validating, step-by-step operational plan for the safe deactivation, segregation, and disposal of Phenyl 3-ethoxy-3-iminopropionate.
Mechanistic Insight: The Causality Behind the Protocol
The critical hazard of Phenyl 3-ethoxy-3-iminopropionate lies in its moisture sensitivity. Imino esters (also known as imidates or Pinner salts when protonated) are highly susceptible to nucleophilic attack by water.
The Chemical Danger: If unreacted Phenyl 3-ethoxy-3-iminopropionate is discarded directly into a generic, tightly sealed aqueous waste container, it will undergo slow hydrolysis. This reaction cleaves the imino group, yielding phenyl 3-ethoxypropionate and releasing ammonia gas [2]. Over days or weeks, this outgassing can cause severe pressure buildup inside a sealed glass or high-density polyethylene (HDPE) waste carboy, creating a critical burst hazard.
Therefore, our disposal strategy is predicated on a binary choice: strictly isolate the compound in a dry organic waste stream, or deliberately drive the hydrolysis to completion (quenching) before sealing the waste.
Chemical & Disposal Profile
Summarized below are the critical parameters required for your laboratory's Chemical Hygiene Plan, mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[3].
| Parameter | Specification |
| Chemical Name | Phenyl 3-ethoxy-3-iminopropionate |
| CAS Registry Number | 19282-87-2[1] |
| Chemical Family | α -Imino Ester (Imidate) |
| Primary Latent Hazard | Hydrolytic degradation releasing ammonia gas[2] |
| EPA Waste Classification | Non-halogenated organic waste (if unquenched) |
| Regulatory Compliance | OSHA 29 CFR 1910.1450[3]; EPA RCRA Subpart K[4] |
Operational Disposal Workflows
Workflow for the safe segregation, quenching, and disposal of imino ester laboratory waste.
Protocol A: Direct Segregation (For Non-Aqueous Solutions)
If the Phenyl 3-ethoxy-3-iminopropionate is already dissolved in a dry organic solvent (e.g., ethyl acetate, hexane, or dichloromethane) and no aqueous workup was performed, follow this route:
-
PPE & Environment: Don nitrile gloves, safety goggles, and a flame-retardant lab coat. Perform all transfers inside a certified chemical fume hood[3].
-
Transfer: Carefully funnel the solution into a dedicated, dry organic waste container.
-
Crucial Step: Ensure the receiving container does not contain aqueous or acidic waste that could trigger unintended hydrolysis.
-
-
Segregation: If the solvent is halogenated (e.g., DCM), place it in the "Halogenated Organic Waste" stream. Otherwise, route to "Non-Halogenated Organic Waste."
Protocol B: Controlled Quenching (For Pure Compound or Aqueous Mixtures)
If you must dispose of the pure solid/liquid, or if the compound has been exposed to water, you must proactively eliminate the ammonia outgassing threat.
-
Solubilization: Suspend the waste compound in a miscible co-solvent (e.g., ethanol or THF) inside a wide-mouth beaker in the fume hood.
-
Acidic Hydrolysis: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.
-
Causality: The acid acts as a catalyst, rapidly driving the hydrolysis of the imino ester into phenyl 3-ethoxypropionate and trapping the evolved ammonia as stable, water-soluble ammonium chloride ( NH4Cl )[2].
-
-
Validation: Monitor the solution. Once effervescence ceases and the pH stabilizes, the latent reactivity is neutralized.
-
Transfer: Pour the quenched mixture into the designated aqueous/organic mixed waste container. Because the ammonia is now locked as a stable salt, the container can be safely sealed without risk of over-pressurization.
Satellite Accumulation Area (SAA) Management
Once the waste is containerized, it enters the jurisdiction of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[5]. To maintain a self-validating compliance system:
-
Labeling Integrity: The container must be explicitly labeled with the words "Hazardous Waste" [4]. Do not use abbreviations or chemical formulas. Write "Phenyl 3-ethoxy-3-iminopropionate" and list the specific solvent carriers.
-
Closure Rules: The container must remain tightly closed at all times unless waste is actively being added. Never leave a funnel resting in the mouth of a waste bottle[4].
-
Secondary Containment: Place the waste jug inside a secondary containment bin segregated by hazard class (keep away from strong oxidizers or concentrated bases)[5].
-
Time Limits: Under EPA Subpart K (or standard SAA rules), once a waste container reaches its volume limit (typically 90% full), it must be dated and moved to the central accumulation area within 72 hours for final incineration by a licensed waste contractor[4].
References
-
Chemical Substance Information: Phenyl 3-ethoxy-3-iminopropionate. NextSDS. Available at: [Link]
-
Pinner Reaction (Mechanistic Hydrolysis of Imino Esters). Wikipedia. Available at: [Link]
-
Laboratories - Overview (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
Sources
Personal protective equipment for handling Phenyl 3-ethoxy-3-iminopropionate
Operational Guide: Safety, PPE, and Handling Protocols for Phenyl 3-ethoxy-3-iminopropionate
As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than a standard safety data sheet; it demands a mechanistic understanding of the chemical's behavior. To become your trusted partner in laboratory safety and chemical handling, this guide provides a self-validating system designed specifically for researchers and drug development professionals. By bridging the gap between chemical reactivity and operational logistics, we ensure that every safety measure is grounded in scientific causality.
Chemical Profile & Mechanistic Hazard Assessment
Phenyl 3-ethoxy-3-iminopropionate (CAS 19282-87-2) is a highly reactive α -imino ester derivative[1]. In synthetic organic chemistry and drug development, imino esters are prized for their electrophilic nature, making them excellent precursors for asymmetric cycloadditions and the synthesis of complex amino acid derivatives 2[2]. However, this exact reactivity dictates its hazard profile:
-
Moisture Sensitivity & Hydrolysis: The imine ( C=N ) bond is highly susceptible to nucleophilic attack by ambient water. Hydrolysis of this compound yields malonate half-esters and releases volatile amine or ammonia byproducts. This degradation not only compromises reagent purity but also generates acute respiratory irritants.
-
Dermal and Ocular Toxicity: As a strong electrophile, the compound can covalently bind to nucleophilic sites on proteins in the skin and eyes. This leads to acute irritation and poses a significant risk of sensitization upon repeated exposure.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE must be selected based on barrier efficacy against reactive organic esters, strictly adhering to OSHA standards and the National Research Council's guidelines for handling hazardous chemicals 3[3].
| PPE Category | Quantitative Specification | Mechanistic Causality / Rationale |
| Hand Protection | Nitrile gloves (≥8 mil thickness) or double-gloving. | Imino esters can permeate thin latex or vinyl. Nitrile provides a superior barrier against organic electrophiles. Change immediately if contaminated 4[4]. |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects against micro-droplets and aerosolized byproducts generated during accidental hydrolysis[4]. |
| Body Protection | Flame-resistant (FR) lab coat; closed-toe shoes. | Prevents dermal contact with reactive compounds. FR material is required as this chemical is often handled alongside flammable organic solvents 5[5]. |
| Respiratory | Chemical fume hood (Face velocity: 100–120 fpm). | Primary engineering control to capture volatile degradation products and prevent inhalation[3]. |
Step-by-Step Operational Plan
A self-validating protocol ensures that every step inherently prevents the next potential failure. Follow this methodology to maintain both chemical integrity and operator safety.
Phase 1: Pre-Operation Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a confirmed face velocity between 100 and 120 fpm. Never handle this compound on an open bench6[6].
-
Establish an Inert Atmosphere: Because of its severe moisture sensitivity, prepare a Schlenk line or a continuous nitrogen/argon purge for your reaction vessels.
-
Solvent Preparation: Ensure all interacting solvents (e.g., THF, DCM) are rigorously dried and degassed to prevent in-situ hydrolysis.
Phase 2: Handling and Transfer
-
Thermal Equilibration: Allow the sealed container of Phenyl 3-ethoxy-3-iminopropionate to reach room temperature in a desiccator before opening. Self-validation: This prevents atmospheric condensation from forming on the cold chemical, validating your moisture-exclusion strategy.
-
Weighing: Weigh the material using a draft-shielded analytical balance inside the hood. For highly precise or scaled-up operations, utilize a glove bag purged with argon.
-
Transfer: Use positive pressure displacement or oven-dried syringes for transferring solutions of the imino ester to prevent atmospheric moisture ingress7[7].
Phase 3: Post-Operation
-
Storage: Purge the primary container with argon before sealing. Wrap the cap tightly with Parafilm and store in a dedicated chemical refrigerator (2-8°C) within a secondary containment bin to catch potential leaks[5].
Spill Response & Disposal Protocols
Immediate Spill Response
-
Containment: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 10-foot radius and allow room ventilation to cycle.
-
Absorption: Do NOT use water, as it will accelerate hydrolysis and off-gassing. Cover the spill with an inert, dry absorbent such as vermiculite, diatomaceous earth, or dry sand.
-
Collection: Don fresh PPE. Using non-sparking tools, sweep the absorbed mixture into a chemically compatible, sealable polyethylene container.
Disposal Plan
-
Segregation: Label the container clearly as "Hazardous Organic Waste - Reactive/Moisture Sensitive." Do not mix this waste with aqueous streams or acidic waste, which could trigger violent exothermic reactions.
-
Destruction: Submit the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard and safest disposal route for halogen-free organic intermediates 8[8].
Hazard Mitigation Logic
The following diagram illustrates the logical workflow for mitigating the primary hazards associated with this compound, ensuring that every risk is met with a corresponding engineering control and action.
Figure 1: Logical workflow for hazard mitigation and PPE selection when handling imino esters.
References
- NextSDS. "phenyl 3-ethoxy-3-iminopropionate — Chemical Substance Information.
- National Research Council.
- American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Safety Guidelines.
- Cornell University Environment, Health and Safety. "Chapter 7 - Safe Chemical Use." Cornell EHS Manual.
- Lab Manager. "Handling and Storing Chemicals." Lab Manager Magazine.
- Occupational Safety and Health Administration (OSHA). "1910.
- National Institutes of Health (NIH). "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries." PMC.
- Organic Process Research & Development. "A Catalyzed and Highly Selective Ester Reduction in the Synthesis of an N-Acylpyrrolidine: Safe Design through Reaction Calorimetry and Modeling.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. acs.org [acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
